1-epi-Ramipril is a stereoisomer of the active pharmaceutical ingredient Ramipril, differing only in the three-dimensional configuration at a single chiral center [1]. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| CAS Number | 104195-90-6 [1] [2] |
| Molecular Formula | C₂₃H₃₂N₂O₅ [1] [2] |
| Molecular Weight | 416.51 g/mol [1] [2] |
| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] |
| Primary Role | Pharmaceutical impurity; identified as Ramipril Impurity H (EP) [1] [2] |
| Appearance | White to Off-White solid [2] |
| Melting Point | 45 - 50 °C [2] |
| Storage | -20°C freezer, under inert atmosphere [2] |
The fundamental difference between this compound and its parent compound lies in their spatial configuration. The table below highlights this critical distinction.
| Compound | Stereochemical Configuration | Key Difference |
|---|---|---|
| Ramipril | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] [1] | The first chiral center has an S configuration [1]. |
| This compound | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] [1] | The first chiral center has an R configuration [1]. |
While detailed protocols are not fully available in the search results, a study outlines a validated LC-MS/MS method for analyzing ramipril and its active metabolite, ramiprilat, which can be adapted for epimer analysis [3].
The stereochemical difference is not just structural; it has direct consequences for the molecule's behavior.
Metabolic activation of Ramipril and its mechanism of ACE inhibition.
Understanding and controlling for impurities like this compound is critical in drug development.
The table below consolidates the key molecular and commercial identification data for 1-epi-Ramipril from the search results.
| Property | Details |
|---|---|
| CAS Number | 104195-90-6 [1] [2] |
| Systematic Name | (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid [1] |
| Other Synonyms | (1R)-epi-Ramipril; Ramipril EP Impurity H [1] [2] |
| Molecular Formula | C₂₃H₃₂N₂O₅ [1] |
| Molecular Weight | 416.51 g/mol [1] |
| Category | Pharmaceutical Impurity (Stereoisomer of Ramipril) [1] [2] |
| Commercial Availability | Available as a reference standard from chemical suppliers (e.g., Santa Cruz Biotechnology) [1]. |
Based on standard practices for pharmaceutical impurity characterization, the following workflow outlines the necessary steps to obtain the full spectroscopic profile of this compound.
A proposed workflow for the comprehensive characterization of this compound.
Suppliers often provide a Certificate of Analysis (CoA) with basic purity data and may offer a complementary data package for reference standards. One supplier noted that such a package for impurities can include ¹H-NMR, Mass spectrometry, HPLC, IR spectroscopy, and TGA data, sometimes at no extra cost [3]. You should contact suppliers directly to request this information.
| Aspect | Key Findings & Methodologies | Source / Reference |
|---|---|---|
| Key Intermediate Synthesis | Enzymatic Resolution: Enantiomeric mixture of (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate is converted using Alkaline serine endopeptidase (e.g., Protex 6L). Yields (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid (desired isomer) and the (2R)-ester. | [1] [2] |
| Experimental Protocol | Conditions: Enzyme is added to a purified aqueous solution of the ester. Reaction run at 20-30°C, pH 6-7 (adjusted with sodium carbonate). The enzyme can be used immobilized or non-immobilized. | [1] [2] |
| Alternative Synthesis | Pyrrole Intermediate Route: Uses benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride. Coupling with N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanine is done using EDCI/HOBt, followed by hydrogenolysis for deprotection. | [3] |
| Crystallization & Forms | Ramipril can be crystallized from solvents like ethyl acetate, dichloromethane, or nitromethane, and can exist in a monohydrate form. | [4] |
| Impurity Profiling | Impurity L: A known ramipril degradant, (2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. Synthesized by heating ramipril to form Impurity D (diketopiperazine), followed by oxidation. | [5] |
The enzymatic resolution process for a key ramipril intermediate can be visualized in the following workflow:
Enzymatic Resolution Workflow for Ramipril Intermediate
This protocol is adapted from patent sources for the synthesis of a key chiral intermediate [1] [2].
Step 1: Substrate Preparation
Step 2: Enzymatic Reaction
Step 3: Work-up & Isolation
Since a direct synthesis for "this compound" was not found, here are suggestions for your investigative work:
The core distinction of 1-epi-ramipril from its parent compound, ramipril, lies in its three-dimensional structure. The table below summarizes its key physicochemical properties and stereochemical configuration.
| Property | Specification for this compound |
|---|---|
| Molecular Formula | C₂₃H₃₂N₂O₅ [1] |
| Molecular Weight | 416.51 g/mol [1] |
| CAS Registry Number | 104195-90-6 [1] |
| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] |
| Stereochemical Configuration | (R,S,S,S,S) [1] |
The defining feature of this compound is its R configuration at the ethoxycarbonyl-bearing chiral center, whereas ramipril has an S configuration at this same position. The rest of the stereocenters in the bicyclic ring system remain identical [1]. This relationship is illustrated in the following diagram:
The synthesis of this compound is not detailed in the available literature. However, general information suggests it would involve steps similar to those for ramipril, which include cyclization to form the bicyclic structure, esterification, and crucially, a resolution step (e.g., chiral chromatography) to isolate the specific 1-epi stereoisomer from other stereoisomers [1].
For researchers aiming to work with or identify this compound, the following analytical approaches are suggested:
It is critically important to note that the search results explicitly state that This compound itself is not a therapeutic drug and has no known mechanism of action in the body [1]. The available data on its pharmacological activity, metabolism, and toxicity are absent from the current search findings.
Therefore, if your research requires a full profile of this compound, investigating the following areas would be necessary:
This method utilizes a hydrolytic enzyme to selectively process one enantiomer of a synthetic precursor, providing an efficient route to obtain the desired stereoisomer.
The workflow below illustrates the enzymatic resolution process:
This approach employs a chiral catalyst to directly synthesize a key chiral intermediate with high enantiomeric purity from a prochiral enamide substrate.
The synthetic route incorporating asymmetric hydrogenation is shown below:
The table below summarizes the core features of these two advanced methods for your quick comparison and evaluation.
| Feature | Enzymatic Resolution [1] | Asymmetric Hydrogenation [2] |
|---|---|---|
| Core Principle | Kinetic separation of enantiomers via selective hydrolysis. | Direct enantioselective synthesis via catalytic hydrogenation. |
| Key Agent | Alkaline serine endopeptidase (Immozyme). | Rhodium/DuanPhos complex. |
| Primary Advantage | High selectivity under mild (aqueous, near-neutral pH) conditions. | Extremely high efficiency and atom economy; proven on ton-scale. |
| Critical Metrics | Temperature: 20-30°C; pH: 6-7. | S/C: 80,000; ee: >99%; Conversion: 100%. |
| Typical Scale | Laboratory process described. | Industrial manufacturing (10 tons/year). |
For researchers developing a process for 1-epi-ramipril, several factors beyond the core reaction are critical.
The table below summarizes the available experimental solubility data for (1R)-epi-Ramipril [1].
| Property | Value / Description |
|---|---|
| Chemical Name | (1R)-epi-Ramipril [1] |
| CAS Number | 104195-90-6 [1] |
| Molecular Formula | C23H32N2O5 [1] |
| Molecular Weight | 416.51 g/mol [1] |
| Physical Form | White to Off-White Solid [1] |
| Melting Point | 45 - 50 °C [1] |
| Storage Conditions | -20°C Freezer, Under inert atmosphere [1] |
| Soluble In | Acetonitrile (Slightly), Aqueous Base (Slightly), Methanol (Slightly) [1] |
While a dedicated protocol for 1-epi-ramipril solubility is not available, the following information from stability studies on its parent drug, Ramipril, provides crucial context for how such experiments are typically conducted.
The workflow for determining solubility while accounting for stability can be conceptualized as follows:
It is important to note the constraints of the available information:
Ramipril is known to be unstable under various conditions, with its degradation primarily following two distinct chemical pathways [1] [2] [3]. The table below summarizes the key factors affecting its stability and the resulting impurities.
| Factor/Parameter | Impact on Ramipril Stability | Major Degradation Product(s) |
|---|---|---|
| Temperature | Accelerates degradation; reaction is endothermic (ΔH = 171.65 kJ/mol) [3]. | Ramiprilat, Ramipril-DKP [1] |
| Moisture (Humidity) | Significant degradation; must be protected from moisture [1]. | Ramiprilat, Ramipril-DKP [1] |
| Alkaline pH | Degrades rapidly; most stable in weakly acidic conditions (e.g., pH 5.0) [2]. | Ramiprilat, Ramipril-DKP [2] |
| Degradation Kinetics | Generally follows first-order kinetics [1] [3]. | - |
| Activation Energy (Eₐ) | 174.12 kJ/mol for degradation under dry air [3]. | - |
The relationship between these factors and the resulting degradation products can be visualized in the following pathway:
For researchers profiling similar compounds, the following validated methods from ramipril stability studies can serve as a robust technical guide.
1. Solid-State Stability Profiling via HPLC-UV [1] This method is designed to study the solid-state stability of a pure drug substance and its formulations under stress conditions.
2. Identification of Degradants via HPLC-MS [1] [3] This protocol is critical for identifying and characterizing the degradation products formed.
3. Stability Optimization in Liquid Formulations [2] This study highlights the importance of pH control for stability in solution or emulsion systems.
Stability profiling is not only a quality measure but also a critical safety requirement. Research on ramipril's main degradation product, the diketopiperazine derivative (DKP), has revealed significant concerns [3]:
These findings underscore the necessity for rigorous control over manufacturing and storage conditions to minimize the formation of this potentially hazardous degradant.
1-epi-Ramipril, also referred to as Ramipril Impurity H or Ramipril EP Impurity H, is a stereoisomer of the active pharmaceutical ingredient Ramipril [1]. The core structural difference lies in the inversion of a single chiral center.
The "1-epi" designation specifies that this isomer differs from Ramipril at the first chiral center of the (1S)-1-(ethoxycarbonyl)-3-phenylpropyl chain. In the 1-epi isomer, this center has the (R)-configuration [1]. The specific stereochemistry of this compound is (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1].
The following diagram illustrates the stereochemical relationship between Ramipril and its 1-epi isomer:
Stereochemical relationship between Ramipril and this compound, highlighting the inverted chiral center in the butyl chain.
Achieving high stereochemical purity is a major challenge in Ramipril synthesis. The 1-epi isomer can form as an undesired stereoisomer during synthesis if stereochemical integrity is not rigorously controlled.
Monitoring and controlling the level of the 1-epi isomer is critical in drug substance and product specification.
The table below consolidates the essential technical data for this compound:
| Property | Description / Value |
|---|---|
| Chemical Name | (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1] |
| CAS No. | 104195-90-6 [1] |
| Molecular Formula / Weight | C₂₃H₃₂N₂O₅ / 416.51 g/mol [1] |
| Melting Point | 45 - 50 °C [1] |
| Storage Conditions | -20°C Freezer, under inert atmosphere [1] |
| Solubility | Slightly soluble in acetonitrile, aqueous base, and methanol [1] |
| Role | Stereoisomeric impurity of Ramipril (Impurity H) [1] |
| Key Synthetic Control | Asymmetric hydrogenation with Rh/DuanPhos (S/C 80,000; >99% ee) [2] |
1-epi-Ramipril is a stereoisomer of the active pharmaceutical ingredient Ramipril, primarily significant as a process-related impurity.
The table below summarizes its core chemical and physical properties:
| Property | Description |
|---|---|
| CAS Number | 104195-90-6 [1] [2] [3] |
| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] |
| Molecular Formula | C₂₃H₃₂N₂O₅ [1] [2] |
| Molecular Weight | 416.51 g/mol [1] [2] |
| Melting Point | 45 - 50 °C [2] |
| Form | White to Off-White Solid [2] |
| Solubility | Slightly soluble in acetonitrile, aqueous base, and methanol [2] |
The critical distinction between this compound and Ramipril lies in their three-dimensional spatial arrangement, or stereochemistry. Both molecules have five chiral centers, but they differ at a single, specific carbon atom [1].
This single change from S to R configuration at one center is what defines an epimer and can significantly alter how the molecule interacts with biological targets like the Angiotensin-Converting Enzyme (ACE) [1].
In pharmaceutical development, this compound is classified as an impurity. It is listed as Ramipril Impurity 8 in the European Pharmacopoeia (EP), also known as Ramipril EP Impurity H [2] [3]. It is available from chemical suppliers as a reference standard for use in analytical method development, impurity profiling, and stability testing to ensure the quality and safety of the final drug product [2] [3].
While detailed synthetic protocols for this compound itself are not fully available in the search results, the information points to two general approaches for obtaining such stereoisomers:
One patent mentions that a key bicyclic intermediate for Ramipril can be efficiently synthesized via an asymmetric hydrogenation using a Rh/DuanPhos catalyst system, which achieves excellent enantiomeric excess and is scalable [4].
The search results provide limited direct data on the biological activity of this compound, but its role can be inferred:
The table below summarizes the key identifiers and characteristics of 1-epi-ramipril.
| Property | Description |
|---|---|
| CAS Number | 104195-90-6 [1] |
| Molecular Formula | C₂₃H₃₂N₂O₅ [1] |
| Molecular Weight | 416.51 g/mol [1] |
| IUPAC Name | (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid [1] |
| Alternate Names | (1R)-epi-Ramipril [1] |
| Category | Research chemical, pharmaceutical impurity standard [1] |
| Intended Use | For research use only. Not intended for diagnostic or therapeutic use [1]. |
This compound is available from specialized chemical suppliers. One source offers a 25 mg quantity for $380.00 [1]. This product is intended as a reference standard for analytical purposes such as method development and quality control [1].
While a specific protocol for this compound is not detailed, the experimental conditions for separating and quantifying Ramipril and its impurities are highly relevant. The table below outlines a validated HPLC method from a recent study on Ramipril tablet quality control [2].
| Parameter | Description |
|---|---|
| Objective | Quality control of Ramipril tablets (Quantitative determination and Impurities) [2]. |
| Column | Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) [2] |
| Mobile Phase A | 0.2 g/L Sodium hexanesulfonate solution, pH adjusted to 2.7 with phosphoric acid [2]. |
| Mobile Phase B | Acetonitrile [2] |
| Elution Mode | Gradient (specific program detailed in the source) [2] |
| Flow Rate | 1.5 mL/min [2] |
| Detection | DAD at 210 nm [2] |
| Column Temperature | 45 ± 1 °C [2] |
| Injection Volume | 20 µL [2] |
| Sample Concentration | 0.5 mg/mL of Ramipril (for impurity analysis) [2] |
This method successfully achieved the separation of Ramipril from its known specified impurities (A, B, C, D) in less than 25 minutes [2]. Given that this compound is a stereoisomer, this method provides a strong foundation for its analysis.
The following diagram illustrates a generalized workflow for the analysis of this compound in a pharmaceutical product, based on standard laboratory practices and the methods cited.
This compound is crucial for ensuring drug quality, safety, and regulatory compliance. Its main applications include [3]:
The tables below summarize key quantitative data and methodological details that are crucial for researchers, particularly from an analytical and pharmaceutical development perspective.
Table 1: Key Quantitative Data for Ramipril and Ramiprilat
| Parameter | Ramipril | Ramiprilat | Notes & Context |
|---|---|---|---|
| Therapeutic Concentration (in serum) | 1–40 ng/mL (Total drug activity, based on Ramiprilat) [1] | 1–40 ng/mL [1] | Therapeutic effect is estimated based on ramiprilat concentration [1]. |
| Toxic Concentration (in serum) | Information Missing | ~600 to >3500 ng/mL [1] | Based on forensic cases of driving under influence and suicide attempts [1]. |
| Absolute Bioavailability | 28% (compared to IV) [2] | 44% (compared to IV) [2] | Converted to ramiprilat in the liver and kidneys [2]. |
| Protein Binding | ~73% [2] | ~56% [2] | Binding is independent of concentration [2]. |
| Route of Elimination | Urine (~60%) and Feces (~40%) [2] | Urine (~60%) and Feces (~40%) [2] | Urine contains unchanged ramipril (<2%) and its metabolites [2]. |
Table 2: Experimental Protocol for LC-MS/MS Analysis of Ramipril/Ramiprilat This validated method from forensic toxicology can serve as a reference for analytical work [1].
| Protocol Component | Specifications |
|---|---|
| Objective | Quantification of ramipril and ramiprilat in human serum. |
| Sample Preparation | Protein Precipitation: 100 µL serum mixed with 300 µL methanol and internal standard (Ramipril-D3). After shaking and centrifugation, the supernatant is evaporated to dryness. The extract is reconstituted in 100 µL mobile phase (80% A: 20% B) and filtered [1]. |
| LC Conditions | Column: Phenomenex Luna 5 µm C18(2), 150 mm × 2 mm. Mobile Phase: A: 95/5 H₂O/MeOH with 10mM Ammonium Acetate & 0.1% Acetic Acid; B: 3/97 H₂O/MeOH with 10mM Ammonium Acetate & 0.1% Acetic Acid. Flow Rate: 0.5 mL/min. Gradient: 20% B to 100% B (0-2.5 min), hold 100% B (2.5-4.8 min), back to 20% B (4.8-5.0 min), re-equilibrate (5.0-8.0 min) [1]. | | MS/MS Conditions | System: Sciex QTRAP 4500 with positive ESI. MRM Transitions:
The following diagram illustrates the metabolic activation and key sites of degradation for ramipril, which is highly relevant for understanding its stability and analytical behavior.
Diagram of ramipril activation and degradation pathways. The drug is a prodrug metabolized to active ramiprilat, but also degrades to form impurities [2] [3].
Since "1-epi-ramipril" is not mentioned in the available scientific literature, here are suggestions for continuing your investigation:
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure [1]. The main synthetic challenge lies in the preparation of its chiral fused bicyclic proline subunit with high optical purity [1].
Traditional synthetic routes to this subunit were inefficient, requiring multiple steps and classical resolution with stoichiometric chiral reagents, resulting in significant waste [1]. Asymmetric hydrogenation provides a superior alternative, directly installing the required chiral center from a prochiral enamide precursor with high efficiency and enantioselectivity using a chiral catalyst [2] [1]. This approach is now recognized as an economical, operationally simple, and environmentally friendly methodology [3].
The following table summarizes the optimized protocol for the asymmetric hydrogenation of a key ramipril enamide intermediate, transforming compound 6 into the chiral amino ester 7 [1].
| Parameter | Specification |
|---|---|
| Substrate | (Z)-enamide 6 (easily accessible precursor) [1] |
| Catalyst System | Rh/DuanPhos [1] |
| Catalyst Loading (S/C) | 80,000 [1] |
| Reaction Scale | Up to ton-scale production [1] |
| Conversion | >99% (full conversion) [1] |
| Enantiomeric Excess (ee) | >99% [1] |
| Annual Production | ~10 tons of the ramipril intermediate (via this chemistry) [1] |
This catalytic system is exceptionally efficient, as indicated by the very high catalyst turnover (S/C = 80,000), meaning a single catalyst molecule produces 80,000 product molecules [1]. The reaction achieves both complete conversion and excellent stereochemical control (>99% ee), making it viable for industrial manufacturing.
This protocol describes the asymmetric hydrogenation of enamide 6 to produce the key chiral intermediate 7 for Ramipril synthesis [1].
The following diagram illustrates the streamlined synthetic sequence from the hydrogenated product to the final Ramipril active pharmaceutical ingredient (API), highlighting the role of asymmetric hydrogenation in the overall process.
The exceptional performance of the Rh/DuanPhos system is attributed to the ligand's properties [3]. DuanPhos is an electron-rich, ( C_2)-symmetric bidentate diphosphine ligand that creates a well-defined and rigid chiral environment around the rhodium center. This structure is crucial for differentiating between the two enantiofaces of the prochiral enamide during the coordination and hydrogen transfer steps, leading to high enantioselectivity [3].
The mechanism likely follows an inner-sphere pathway, where the enamide substrate coordinates directly to the rhodium center before hydride transfer occurs [2] [3]. The reaction proceeds through a dihydride intermediate, where the enamide double bond coordinates on the less hindered side of the chiral catalyst. Subsequent migratory insertion and reductive elimination yield the saturated product with chirality matching that of the DuanPhos ligand [2] [3].
The asymmetric hydrogenation of enamide 6 using a Rh/DuanPhos catalytic system represents a state-of-the-art industrial process. It efficiently and economically provides the key chiral intermediate for Ramipril with excellent yield and enantioselectivity. This protocol highlights how modern homogeneous catalysis can solve challenging problems in the synthesis of complex pharmaceutical targets, offering significant advantages over traditional methods in terms of step-count, waste reduction, and stereochemical control.
The Rh/DuanPhos catalytic system is recognized for its high efficiency in a pivotal step of the industrial synthesis of ramipril, which is the asymmetric hydrogenation of an enamide precursor to produce a chiral fused-proline subunit [1].
The table below summarizes the core information available for this reaction:
| Reaction Component | Details |
|---|---|
| Catalytic System | Rh/DuanPhos [1] |
| Substrate | Enamide 6 [1] |
| Product | Chiral amino ester 7 (Fused-proline subunit of ramipril) [1] |
| Key Performance | Full conversion with >99% enantiomeric excess (ee) [1] |
| Catalytic Efficiency | Substrate-to-Catalyst ratio (S/C) = 80,000 [1] |
| Industrial Scale | 10 tons/year of the ramipril intermediate produced by Chiral Quest using this chemistry [1] |
The following diagram outlines the general experimental sequence from the enamide substrate to the final ramipril subunit, based on the improved synthetic route [1]:
Detailed Protocol Steps [1]:
Please note the following limitations based on the current search:
To obtain the comprehensive data required for a full application note, you may need to consult more specialized sources:
The table below summarizes a highly efficient method for synthesizing the chiral fused-proline subunit, which is crucial for drugs like the antihypertensive Ramipril.
| Catalytic System | Substrate | Key Reaction Conditions | Performance | Primary Application | Scale Demonstrated |
|---|---|---|---|---|---|
| Rh/DuanPhos [1] | Enamide 6 | Asymmetric Hydrogenation, S/C = 80,000 | >99% ee, Full conversion [1] | Ramipril Intermediate (7) [1] | Ton-scale production (10 tons/year) [1] |
| Co(II) Chloride / (R,R)-Ph-BPE [1] | Enamide 66 | With Zn powder | N/S (Anticonvulsant application) [1] | Levetiracetam [1] | 200 g scale [1] |
The Rh/DuanPhos system is particularly notable. It provides a more concise and economical alternative to older routes that required up to 10 steps and stoichiometric chiral reagents [1].
This protocol details the synthesis of the chiral fused-proline subunit for Ramipril using Rh/DuanPhos catalytic hydrogenation [1].
The diagram below outlines the synthetic pathway for the Ramipril subunit, and the structure of the highly efficient DuanPhos ligand.
Synthetic Workflow for the Chiral Fused-Proline Subunit via Asymmetric Hydrogenation [1]
Generic Structure of DuanPhos Ligand [1]
The development of asymmetric hydrogenation using the Rh/DuanPhos system represents a major advancement in synthesizing chiral fused-proline subunits. This method is superior to older linear syntheses, setting a new standard for industrial pharmaceutical production by offering high efficiency, excellent stereocontrol, and environmental benefits.
Ramipril, a prominent angiotensin-converting enzyme (ACE) inhibitor, has established itself as a critical therapeutic agent in the management of hypertension, congestive heart failure, and post-myocardial infarction recovery protocols since its original development by Hoechst in 1981 [1]. The global cardiovascular pharmaceutical market continues to demonstrate significant demand for ramipril, driving the need for efficient, scalable, and economically viable manufacturing processes. The synthetic challenge in ramipril production primarily resides in the construction of the chiral fused bicyclic proline subunit, specifically the cis-endo configured (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid framework, which serves as the fundamental stereochemical core of the molecule [1] [2].
Traditional synthetic routes to access this pivotal intermediate suffered from substantial limitations, including extended synthetic sequences (up to 10 steps), dependence on stoichiometric chiral reagents for resolution, and consequently low overall efficiency with significant waste generation [1]. These methodologic constraints presented considerable obstacles for industrial-scale production, both economically and environmentally. The development of a streamlined, catalytic asymmetric approach to the ramipril intermediate thus represents a crucial advancement in pharmaceutical process chemistry, enabling sustainable manufacturing at the multi-ton scale required to meet global therapeutic needs [1] [3].
This application note provides comprehensive experimental protocols and analytical methodologies for the efficient production of the ramipril intermediate via a state-of-the-art asymmetric hydrogenation strategy. The documented procedures have been successfully implemented at industrial scale, demonstrating exceptional catalytic efficiency (turnover numbers up to 80,000) and enantioselectivity (>99% ee) [1]. Directed toward researchers, process chemists, and pharmaceutical development professionals, this technical guide aims to facilitate the adoption of this advanced synthetic technology while underscoring the critical parameters essential for reproducible success at both laboratory and production scales.
The synthesis of the stereochemically complex ramipril intermediate has been accomplished through several distinct methodological approaches, each with characteristic advantages and limitations. A comparative analysis of these strategies provides valuable insight for process selection based on specific production requirements.
The most efficient and industrially implemented approach employs a transition metal-catalyzed enantioselective hydrogenation of a prochiral enamide precursor. This route, developed through collaboration between academic research and industrial application, leverages a rhodium-DuanPhos catalytic system to achieve exceptional stereocontrol [1]. The strategic advantage of this method lies in its ability to construct the critical stereocenters in a single transformation from an easily accessible unsaturated precursor, thereby dramatically reducing the synthetic step count compared to traditional approaches. The hydrogenation protocol has been successfully scaled to ton-scale production with documented annual production of 10 tons of the key intermediate by Chiral Quest using this chemistry [1].
Alternative methodologies employ enzymatic resolution for stereochemical control. One patented process utilizes alkaline serine endopeptidase derived from Bacillus licheniformis (commercially available as Protex 6L) to kinetically resolve racemic 2-acetylamino-3-(2-oxocyclopentyl)propionic acid ester derivatives [2]. This bioconversion operates at ambient temperature (20-30°C) and neutral pH (6.0-7.0), selectively hydrolyzing the desired (2S)-enantiomer while recovering the unwanted (2R)-ester for recycling. While this approach provides acceptable enantioselectivity, it inherently suffers from a maximum 50% yield for the desired stereoisomer without additional recycling steps, reducing its overall atom economy compared to asymmetric hydrogenation.
Historical manufacturing routes relied on diastereomeric salt formation using chiral acids such as L-(+)-mandelic acid to separate racemic mixtures of advanced intermediates [2]. These processes, while functionally capable of providing enantiomerically enriched material, are hampered by low efficiency, significant solvent consumption, and substantial waste generation from the discarded enantiomer. Such methods have been largely superseded by catalytic asymmetric approaches in modern manufacturing processes.
Table 1: Comparison of Synthetic Strategies for Ramipril Intermediate
| Method | Key Features | Advantages | Limitations | Industrial Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh/DuanPhos catalyst; >99% ee; TON 80,000 | High atom economy; Minimal steps; Excellent stereocontrol | Specialized ligand requirement; Pressure equipment | Excellent (10 tons/year demonstrated) |
| Biocatalytic Resolution | Alkaline serine endopeptidase; pH 6-7; 20-30°C | Mild conditions; Biocompatible | Maximum 50% yield without recycling; Longer process times | Moderate (requires enzyme immobilization) |
| Diastereomeric Resolution | Chiral acid resolution (e.g., mandelic acid) | No specialized catalysts needed | Low efficiency (<35% yield); High waste generation; Multiple steps | Poor (largely obsolete for new processes) |
The exceptional performance of the asymmetric hydrogenation process derives from the precisely engineered Rh/DuanPhos catalytic system. DuanPhos ligands represent a class of P-chiral phosphine ligands that induce high enantioselectivity in the hydrogenation of prochiral enamides and related substrates. The catalytic system's remarkable turnover number (TON) of 80,000 significantly reduces catalyst loading and associated production costs while maintaining exceptional stereochemical control [1].
Reaction optimization studies have identified critical parameters for achieving consistent high performance:
Table 2: Optimized Reaction Conditions for Asymmetric Hydrogenation
| Parameter | Optimal Range | Effect of Deviation | Scale-Up Considerations |
|---|---|---|---|
| Catalyst Loading | S/C = 80,000 (0.00125 mol%) | Lower loading: Incomplete conversion; Higher loading: Increased cost | Minimal Rh residue in product requires specific purification |
| Hydrogen Pressure | 50-100 psi | Lower pressure: Slower rate; Higher pressure: Potential safety concerns | Requires pressure-rated hydrogenation reactors |
| Temperature | 25-40°C | Higher temperature: Reduced ee; Lower temperature: Slower kinetics | Exothermic reaction requires cooling capacity |
| Concentration | 0.5-1.0 M in methanol | Lower: Reduced productivity; Higher: Mass transfer limitations | Balance between reactor volume and mixing efficiency |
| Reaction Time | 4-12 hours | Dependent on other parameters | Monitor by HPLC for complete conversion |
Reactor Preparation: Charge a clean, dry hydrogenation vessel with the enamide substrate (1.0 mol, 283.3 g for typical substrates) and anhydrous methanol (1000 mL). Initiate agitation until complete dissolution occurs.
Catalyst Preparation: In an inert atmosphere glove box, combine Rh(nbd)₂BF₄ (0.0125 mmol, 4.6 mg) and (S,S)-DuanPhos (0.01375 mmol, 5.2 mg) in degassed methanol (10 mL). Stir the mixture for 15 minutes to generate the active catalytic species, observed as a homogeneous yellow-orange solution.
Catalyst Charging: Transfer the catalyst solution to the hydrogenation vessel containing the substrate, utilizing degassed methanol (10 mL) for quantitative transfer.
System Purge: Seal the hydrogenation reactor and purge three times with hydrogen gas (50 psi each cycle) to ensure complete displacement of atmospheric gases.
Pressure Setpoint: Pressurize the reactor to the target hydrogen pressure (75 psi) at ambient temperature.
Reaction Initiation: Commence heating to the target temperature (30°C) with continuous agitation (600-800 rpm to ensure adequate gas-liquid mass transfer).
Process Monitoring: Monitor hydrogen uptake and reaction progress by HPLC sampling at regular intervals. Typical reaction completion occurs within 4-8 hours with >99% conversion.
Reaction Termination: Upon confirmed completion by HPLC, cool the reactor to ambient temperature and carefully vent hydrogen pressure.
Catalyst Removal: Transfer the reaction mixture and pass through a pad of silica gel, washing with methanol (200 mL) to retain rhodium residues. Alternatively, for larger scales, implement cartridge-based catalyst filtration systems.
Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the crude amino ester intermediate as a white to off-white solid.
Product Purification: Recrystallize the crude product from hexane/ethyl acetate (3:1 v/v) to afford the pure (2S)-amino ester intermediate (>99% ee) in 95-98% isolated yield.
Successful transition from laboratory demonstration to industrial production requires careful attention to engineering parameters and process control strategies. The following workflow diagram illustrates the complete manufacturing process from starting materials to the final ramipril intermediate:
For ton-scale production, several operational aspects require specialized equipment and protocols:
Documented production by Chiral Quest demonstrates the viability of this process at 10 tons per year scale, confirming the scalability of the optimized parameters [1].
Robust analytical methods are essential for process monitoring and final product qualification. The following protocols ensure consistent quality of the ramipril intermediate.
Method A: Chiral HPLC for Enantiomeric Excess
Method B: Chiral SFC for High-Throughput Analysis
Table 3: Critical Quality Attributes and Testing Methods
| Quality Attribute | Target Specification | Analytical Method | Testing Frequency |
|---|---|---|---|
| Chemical Purity | ≥99.5% area by HPLC | Reverse-phase HPLC (C18) | Each batch |
| Enantiomeric Purity | ≥99.0% ee | Chiral HPLC | Each batch |
| Residual Rhodium | ≤10 ppm | ICP-MS | Each batch |
| Water Content | ≤0.5% w/w | Karl Fischer titration | Each batch |
| Specific Rotation | [α]²⁵D +58.5° to +61.5° (c=1, MeOH) | Polarimetry | Each batch |
| Related Substances | Individual ≤0.1%, Total ≤0.5% | HPLC with peak tracking | Each batch |
¹H NMR Spectroscopy (400 MHz, DMSO-d₆) δ: 4.25 (dd, J = 8.4, 4.2 Hz, 1H, CH-N), 3.72 (s, 3H, OCH₃), 2.95 (dd, J = 13.8, 4.2 Hz, 1H, CHH-Ar), 2.78 (dd, J = 13.8, 8.4 Hz, 1H, CHH-Ar), 2.35-2.20 (m, 1H, cyclopentyl CH), 2.02 (s, 3H, NCOCH₃), 1.90-1.45 (m, 6H, cyclopentyl CH₂).
LC-MS Characterization: m/z [M+H]+ calcd for C₁₂H₂₀N₂O₃: 241.15; found: 241.2.
The asymmetric hydrogenation protocol detailed in this application note represents a significant advancement in the industrial synthesis of the ramipril intermediate, addressing previous limitations in efficiency, waste generation, and stereochemical control. The Rh/DuanPhos catalytic system demonstrates exceptional performance with turnover numbers up to 80,000 and consistent enantioselectivity exceeding 99% ee, enabling sustainable production at the multi-ton scale [1].
This methodology exemplifies the powerful convergence of advanced catalyst design and practical process engineering in modern pharmaceutical manufacturing. The documented protocols provide a robust framework for implementation across various scales, from laboratory development to industrial production. Future directions in this field will likely focus on further catalyst optimization to achieve even higher turnover numbers, continuous processing implementations to enhance productivity, and biocatalytic-hydrogenation hybrid approaches for maximal efficiency.
The successful industrial adoption of this technology by manufacturers such as Chiral Quest, with documented production of 10 tons per year of the ramipril intermediate, validates the practical utility and economic viability of this approach [1]. As process intensification strategies continue to evolve, the principles demonstrated in this asymmetric hydrogenation process will undoubtedly inform future developments in the synthesis of complex pharmaceutical intermediates with challenging stereochemical requirements.
This application note consolidates advanced HPLC protocols for the analysis of Ramipril and its related impurities, supporting quality control and stability studies in pharmaceutical development.
Ramipril is an important angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure [1]. As a prodrug, it contains two chiral centers and is susceptible to degradation, leading to the formation of various impurities, including ramiprilat and a diketopiperazine (DKP) derivative [2]. Effective separation and quantification of ramipril from its diastereomers and degradation products are critical for ensuring drug safety and efficacy. This document outlines validated, stability-indicating HPLC methods suitable for this purpose.
The table below summarizes two robust HPLC methods for analyzing ramipril and its impurities.
| Parameter | Method 1: Impurity Profiling [3] | Method 2: Stability-Indicating Assay [2] |
|---|---|---|
| Analytical Goal | Quantitative determination and impurity testing in tablets | Solid-state stability profiling of pure API and formulations |
| Column | Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) | LiChrospher 100 RP-18 (250 mm × 4 mm, 5 µm) |
| Mobile Phase | A: 0.2 g/L Sodium hexanesulfonate, pH 2.7 (H₃PO₄) B: Acetonitrile (Gradient elution) | Isocratic: Acetonitrile/Phosphate Buffer (0.035 M, pH 2.0) (65:35, v/v) | | Flow Rate | 1.5 mL/min | 1.0 mL/min | | Detection (DAD) | 210 nm | 213 nm | | Column Temperature | 45 °C | Not Specified (Ambient) | | Injection Volume | 20 µL | 20 µL | | Sample Concentration | 0.5 mg/mL (for impurities) | ~0.4 mg/mL | | Run Time | < 25 min | Not Specified |
3.1. Sample Preparation
For Impurity Analysis (Method 1):
For Stability Studies (Method 2):
3.2. Chromatographic System and Procedure
The following diagrams illustrate the experimental workflow and key degradation pathways of ramipril that these methods can monitor.
Experimental Workflow for Ramipril HPLC Analysis
4.1. System Suitability Criteria (Method 1) For reliable analysis, the chromatographic system must meet predefined criteria. The resolution factor between the peaks of Ramipril and Impurity A, as well as Impurity B, should be at least 1.5 [3].
4.2. Identification of Degradation Products Stress studies indicate that ramipril degrades primarily via two pathways [2]:
While the provided methods offer a strong starting point, please note the following regarding your specific request:
This compound is a diastereoisomer impurity of the widely prescribed antihypertensive drug ramipril, an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension, heart failure, and nephropathia. As a compound with multiple chiral centers, ramipril can potentially form several stereoisomers during synthesis or storage, with this compound being one of the critical impurities that requires monitoring and control. In pharmaceutical quality control, the identification and quantification of such stereoisomeric impurities is paramount since they may exhibit different pharmacological activities, toxicological profiles, or pharmacokinetic properties compared to the active pharmaceutical ingredient. The chiral purity assessment of ramipril and related substances like this compound ensures drug efficacy and patient safety, making robust analytical methods essential for pharmaceutical development and regulatory compliance [1].
The significance of this compound analysis stems from its recognition as "Ramipril Impurity H" in pharmacopeial standards, specifically in the European Pharmacopoeia, where it is listed as a specified impurity requiring identification and quantification. The structural complexity of ramipril, with its multiple stereocenters, presents analytical challenges that necessitate highly selective and sensitive methods for accurate diastereomer separation and quantification. Regulatory guidelines mandate strict control of impurities in pharmaceutical products, typically requiring identification and characterization of all impurities present at levels ≥0.2% in the drug substance or product. This comprehensive guide details the analytical strategies, including HPLC, qNMR, and CE methodologies, for the precise determination of this compound chiral purity, providing researchers with validated protocols for pharmaceutical quality control [1] [2].
This compound, chemically known as (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, shares the same molecular formula (C₂₃H₃₂N₂O₅) and molecular weight (416.51 g/mol) as ramipril but differs in configuration at a single stereocenter. This compound is specifically identified by its CAS registry number 104195-90-6 and is characterized as a white to off-white solid with a melting point range of 45-50°C. The compound demonstrates limited solubility in various solvents, showing slight solubility in acetonitrile, aqueous base, and methanol, which must be considered when preparing analytical solutions [1].
The structural relationship between this compound and the parent drug ramipril presents both challenges and opportunities for analytical method development. While the identical molecular formula and similar physical properties make separation difficult, the subtle stereochemical differences sufficiently impact molecular interactions with chiral selectors to enable discrimination through appropriate chromatographic or electrophoretic techniques. The compound requires proper storage conditions, specifically at -20°C under an inert atmosphere, to maintain stability and prevent degradation during storage. As a recognized pharmacopeial impurity, this compound is commercially available as a reference standard, though at a significant cost (approximately $650/25mg according to 2021 pricing data), which highlights the importance of optimized analytical methods to minimize consumption of this expensive standard during routine analysis [1].
The development of robust HPLC methods for separating this compound from ramipril and other potential impurities requires careful optimization of chromatographic parameters to achieve sufficient resolution of these closely related diastereomers. Based on pharmacopeial approaches for ramipril analysis, effective separation can be accomplished using a C18 stationary phase with a mobile phase consisting of a 0.2 g/L solution of sodium hexanesulfonate (pH adjusted to 2.7 with phosphoric acid) and acetonitrile in gradient elution mode. The low pH of the mobile phase is critical for suppressing silanol interactions and controlling the ionization state of the analytes, thereby enhancing peak shape and resolution. The addition of ion-pairing reagents like sodium hexanesulfonate further improves separation by modifying the interaction between the analytes and the stationary phase [3].
Method optimization should focus on achieving baseline separation between this compound, ramipril, and other specified impurities, particularly the well-characterized ramipril impurity D (diketopiperazine) and ramipril impurity E (diacid). The optimal separation system utilizes a 150 mm × 4.6 mm octadecylsilyl column with 3 µm particles maintained at 45°C, with detection at 210 nm to capture the absorbance characteristics of these compounds. The gradient program should be designed to start with a lower percentage of acetonitrile (e.g., 14%) and gradually increase to higher percentages to elute all components within a reasonable runtime while maintaining resolution. For quality control laboratories requiring high throughput, isocratic methods with reduced run times (under 4.5 minutes) have been successfully developed, though these may require validation to ensure they maintain the necessary resolution for accurate quantification of this compound [3].
To ensure reliable method performance, specific system suitability criteria must be established and met before sample analysis. According to pharmacopeial standards, the separation factor between ramipril impurity A and ramipril should be at least 1.5, with similar requirements for other critical pairs including this compound. The method should demonstrate specificity by showing no interference from placebo components or other impurities at the retention time of this compound. For quantitative determination, the method requires validation with respect to linearity, accuracy, precision, and sensitivity, with the limit of quantification for unidentified impurities typically set at 0.09% [3].
Table 1: Optimized HPLC Conditions for this compound Separation
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Inertsil ODS-3 150 mm × 4.6 mm, 3 µm | Provides sufficient theoretical plates for diastereomer separation |
| Mobile Phase A | 0.2 g/L sodium hexanesulfonate, pH 2.7 | Ion-pairing reagent improves separation of polar compounds |
| Mobile Phase B | Acetonitrile | Organic modifier for gradient elution |
| Gradient Program | 14-60% B over 25 minutes | Balanced separation efficiency and analysis time |
| Flow Rate | 1.5 mL/min | Optimal for resolution and back pressure |
| Column Temperature | 45°C | Improves efficiency and reproducibility |
| Detection Wavelength | 210 nm | Sensitive detection of chromophores |
| Injection Volume | 20 µL | Balance of sensitivity and column loading |
Method validation studies should establish that the analytical procedure is suitable for its intended purpose in quantifying this compound. Linearity should be demonstrated across the relevant concentration range (typically from LOQ to 2.0% of the active compound), with a correlation coefficient of ≥0.999. Accuracy should be confirmed through recovery studies using spiked samples, with acceptable recovery ranges of 90-110%. Precision should include both repeatability (intra-day) and intermediate precision (inter-day, different analysts, instruments), with RSD values of ≤5% for impurity quantification. The limit of detection (LOD) and limit of quantification (LOQ) must be established with signal-to-noise ratios of 3:1 and 10:1, respectively, ensuring sufficient sensitivity to detect this compound at the reporting threshold of 0.2% [3].
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful complementary technique for purity assessment of pharmaceutical compounds, including ACE inhibitors like ramipril and their related substances. Unlike chromatographic methods that require identical reference standards for accurate quantification, qNMR leverages the inherent quantitative nature of NMR signal intensity, which is directly proportional to the number of nuclei generating the signal. This characteristic makes qNMR particularly valuable for determining the purity of this compound without the need for an exact reference standard of known purity, addressing the challenge of limited availability and high cost of specialized impurity standards [4].
The successful application of qNMR for purity determination depends on several critical parameters, including careful selection of the deuterated solvent, internal standard, relaxation delay, and acquisition time. For ACE inhibitors with structural similarity to this compound, methanol-d₄ has been identified as a suitable solvent that provides good solubility without causing structural changes to the analytes. The relaxation delay (D1) is particularly important in qNMR experiments and must be optimized to at least 5-7 times the longitudinal relaxation time (T₁) of the slowest relaxing nucleus to ensure complete relaxation between pulses and accurate integration. Typically, a relaxation delay of 30-40 seconds is employed for precise quantification of ACE inhibitor reference standards. The number of transients (NS) should be sufficient to achieve adequate signal-to-noise ratio (typically >250:1 for the selected quantitation signals), often requiring 64-128 scans depending on the sample concentration and instrument sensitivity [4].
Sample Preparation: Precisely weigh approximately 10 mg of the this compound sample into a volumetric vial. Add an accurately weighed amount (approximately 2-3 mg) of high-purity maleic acid (purity certified at 99.78% with uncertainty of 0.08%) as the internal standard. Dissolve the mixture in 0.6 mL of methanol-d₄ and transfer to a 5 mm NMR tube. Ensure complete dissolution and homogeneity before analysis.
qNMR Acquisition Parameters:
Data Processing and Quantification: Apply exponential line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Manually phase and baseline correct the spectrum, ensuring a flat baseline beneath the integration regions. Select well-resolved signals for both the analyte and internal standard that do not overlap with other signals. The purity of this compound is calculated using the formula:
Purity (%) = (Aₓ / Nₓ) × (NIS / AIS) × (Mₓ / MIS) × (WIS / Wₓ) × PIS × 100%
Where Aₓ and AIS are the integrated areas of the selected signals for analyte and internal standard, Nₓ and NIS are the number of protons giving rise to these signals, Mₓ and MIS are the molecular weights, Wₓ and WIS are the weights, and PIS is the purity of the internal standard [4].
Table 2: Key NMR Signals for this compound Quantification
| Compound | Chemical Shift (ppm) | Proton Assignment | Multiplicity | Number of Protons |
|---|---|---|---|---|
| This compound | 0.8-1.2 | CH₃ of alanine moiety | doublet | 3H |
| This compound | 2.8-3.2 | CH₂ of proline ring | multiplet | 2H |
| This compound | 4.0-4.5 | CH of ester group | quartet | 1H |
| Maleic Acid (IS) | 6.3 | CH=CH | singlet | 2H |
The measurement uncertainty for qNMR purity determination of ACE inhibitors has been evaluated at approximately 0.5-1.0%, making it sufficiently accurate for pharmaceutical quality control applications. The method has been systematically validated for ACE inhibitors with similar structures to this compound, showing excellent agreement with results obtained through the traditional mass balance approach. This validation includes assessments of specificity, linearity, precision, and robustness, confirming that qNMR can serve as a reliable complementary method for purity assignment of this compound reference standards [4].
Capillary Electrophoresis (CE) offers a complementary approach to HPLC for chiral separations, with distinct advantages including high separation efficiency, minimal reagent consumption, and flexibility in chiral selector selection. For stereoselective analysis of pharmaceutical compounds like this compound, the most commonly employed CE mode is Electrokinetic Chromatography (EKC), which incorporates chiral selectors into the separation buffer to facilitate enantiomeric and diastereomeric discrimination. The development of a robust CE method for this compound separation requires systematic optimization of several key parameters, including the choice of chiral selector, buffer composition, pH, and applied voltage [5].
Cyclodextrins (CDs) represent the most widely used chiral selectors in CE due to their commercial availability, UV transparency, and well-characterized inclusion complexation mechanisms. For separating ramipril diastereomers, charged cyclodextrins such as sulfated-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin often provide superior separation compared to neutral CDs due to additional electrophoretic mobility differences. The optimal CD concentration typically ranges from 10-50 mM, balancing chiral resolution with analysis time and current generation. The background electrolyte pH critically impacts the ionization state of both the analyte and chiral selector, with slightly acidic conditions (pH 4.0-5.0) often optimal for amine-containing compounds like this compound. Other parameters requiring optimization include capillary temperature (20-25°C), applied voltage (15-30 kV), and injection parameters (typically 50 mbar for 5-10 seconds) [5].
Capillary Preparation: Condition a fused-silica capillary (50 µm ID, 40-50 cm effective length) with sequential rinses of 1 M NaOH (10 min), 0.1 M NaOH (5 min), deionized water (5 min), and run buffer (10 min). Between runs, rinse with 0.1 M NaOH (2 min), water (1 min), and run buffer (3 min) to maintain reproducibility.
Separation Conditions:
Sample Preparation: Dissolve this compound samples in methanol/water (50:50, v/v) at a concentration of 0.1-0.5 mg/mL. Filter through 0.2 µm membrane before analysis.
The developed CE method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity must demonstrate baseline separation of this compound from ramipril and other potential impurities. Linearity is typically established over the range of LOQ to 2.0% with a correlation coefficient ≥0.999. Accuracy, determined through recovery studies at multiple concentration levels, should fall within 90-110% recovery. The limit of quantification for this compound should be sufficient to detect it at the 0.2% level relative to the main compound, which may require preconcentration techniques or special detection methods such as laser-induced fluorescence for enhanced sensitivity [5].
Understanding the stability profile of ramipril and the formation pathways of this compound under various stress conditions is essential for developing appropriate storage conditions and shelf-life recommendations for pharmaceutical products. Forced degradation studies should be conducted under acidic, basic, oxidative, thermal, and photolytic conditions to evaluate the propensity of ramipril to undergo stereoisomeric conversion to this compound and other degradation products. These studies follow regulatory guidelines and help establish the intrinsic stability characteristics of the drug substance and product [2].
For ramipril, the primary degradation pathways include hydrolysis to form the diacid derivative (ramipril impurity E) and cyclization to form the diketopiperazine derivative (ramipril impurity D). The formation of this compound typically occurs through epimerization at specific stereocenters, which can be accelerated by factors such as pH extremes, elevated temperature, and certain solvents. Stability-indicating methods must be capable of separating and quantifying this compound in the presence of these other degradation products, which may co-elute under suboptimal conditions. The optimized HPLC method described in Section 3 has demonstrated effectiveness in resolving this compound from both impurity D and impurity E, as well as other potential degradation products [2].
A comprehensive quality control strategy for this compound analysis should incorporate both routine monitoring and stability assessment protocols. The analytical workflow begins with method selection based on the specific application, followed by system suitability testing to ensure adequate performance. The diagram below illustrates the decision-making process for selecting the appropriate analytical technique:
For routine quality control in pharmaceutical manufacturing, the HPLC method described in Section 3 represents the primary approach for this compound quantification due to its robustness, precision, and compatibility with existing QC infrastructure. The CE method serves as an orthogonal technique for method verification and troubleshooting, while qNMR is particularly valuable for characterizing reference standards and resolving discrepancies between methods. This multi-technique approach ensures comprehensive assessment of this compound chiral purity throughout the drug product lifecycle, from development to commercial manufacturing [3] [4] [5].
The chiral purity analysis of this compound requires sophisticated analytical approaches to adequately separate and quantify this diastereomeric impurity in the presence of the parent compound ramipril and other potential degradation products. The HPLC method utilizing a C18 column with ion-pairing reagents represents the most practical approach for routine quality control, offering the necessary resolution, precision, and sensitivity to meet regulatory requirements. Complementary techniques including qNMR and CE provide orthogonal methods for confirmation and specialized applications such as reference standard characterization. A comprehensive understanding of the stability profile and degradation pathways of ramipril informs appropriate testing strategies throughout the product lifecycle. The analytical protocols detailed in this application note provide researchers and quality control professionals with validated methodologies to ensure the safety and efficacy of ramipril-containing pharmaceutical products through rigorous control of critical impurities such as this compound.
The table below summarizes the core pharmacokinetic parameters for ramipril and its active metabolite, ramiprilat, synthesized from the available literature [1] [2] [3].
| Parameter | Ramipril | Ramiprilat |
|---|---|---|
| Status | Prodrug | Active Metabolite |
| Bioavailability | 50-60% [1] | 44% (compared to IV) [3] |
| Tmax (Time to Cmax) | ~1 hour [1] | 2-4 hours [1] [3] |
| Protein Binding | ~73% [1] [2] [3] | ~56% [1] [2] [3] |
| Elimination Half-life (Triphasic) | Initial: 2-4 hours [1] [3] | Initial: 2-4 hours [1] [3] |
| Intermediate: 9-18 hours [1] [3] | Intermediate: 9-18 hours [1] [3] | |
| Terminal: >50 hours [1] [3] | Terminal: >50 hours [1] [3] | |
| Primary Route of Elimination | Urine (60%) and Feces (40%) [1] [3] | Urine [1] [3] |
| Therapeutic Concentration Range (Ramiprilat) | - | 1 - 40 ng/mL [4] |
| Toxic Concentration Range (Ramiprilat) | - | >600 ng/mL [4] |
The following detailed protocol is adapted from a recent LC-MS/MS method developed for forensic toxicology, which is directly applicable for pharmacokinetic studies [4].
1. Sample Preparation (Protein Precipitation)
2. LC-MS/MS Analysis
MRM Transitions for Quantification [4]
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell Time (ms) | Declustering Potential (V) |
|---|---|---|---|---|
| Ramipril (Quantifier) | 417.2 | 160.1 | 50 | 101 |
| Ramipril (Qualifier) | 417.2 | 234.1 | 50 | 101 |
| Ramiprilat (Quantifier) | 389.1 | 156.0 | 50 | 91 |
| Ramiprilat (Qualifier) | 389.1 | 206.1 | 50 | 91 |
| Ramipril-D3 (ISTD) | 420.2 | 163.2 | 50 | 81 |
3. Method Validation The developed method should be validated according to relevant guidelines (e.g., GTFCh, FDA Bioanalytical Method Validation) to ensure reliability. Key parameters include [4]:
The following diagrams illustrate the metabolic pathway of ramipril and the experimental workflow for its quantification.
1-epi-Ramipril is a stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor ramipril, differing only in the configuration at one chiral center [1]. It is classified as a prodrug, meaning it requires biotransformation to exert its full therapeutic effect [2] [1].
The principal metabolic route for this compound is hydrolysis, which results in its activation.
The diagram below summarizes the core metabolic pathway of this compound.
The pharmacokinetics of this compound are expected to be similar to its parent compound, ramipril. The table below summarizes key data for ramipril, which can serve as a reference for investigative studies on the epimer [3] [2].
| Parameter | Value for Ramipril | Notes / Implications for this compound |
|---|---|---|
| Bioavailability | 50% - 60% | Food slows absorption rate but not extent [3]. |
| Protein Binding | Ramipril: ~73% Ramiprilat: ~56% | Independent of concentration; may influence volume of distribution [2]. | | Route of Elimination | Urine: ~60% Feces: ~40% | Renal impairment increases ramiprilat exposure; dosage adjustment may be needed [3] [2]. | | Half-life (Ramiprilat) | Multiphase: • Initial: 2-4 hours • Elimination: 9-18 hours • Terminal: >50 hours | Terminal phase reflects slow dissociation from ACE [3] [2]. | | Clearance | Renal clearance of ramiprilat: ~77 mL/min/1.73m² | Reduced in patients with renal impairment [2]. |
The following protocols are adapted from standard procedures used in pharmaceutical analysis and metabolism studies, tailored for the investigation of this compound.
This protocol is designed for the identification and quantification of this compound and its primary metabolite, ramiprilat, in biological samples such as plasma [2] [4].
1. Sample Preparation
2. HPLC-MS Conditions
3. Data Analysis Quantify concentrations using a calibration curve constructed from spiked blank plasma samples, with a linear regression fit and a weighting factor of 1/x².
The workflow for this analytical method is outlined below.
This protocol assesses the intrinsic stability of this compound and its rate of conversion to ramiprilat.
1. Incubation Procedure
2. Sample Analysis and Calculations
k is the elimination rate constant derived from the slope of the linear regression of the natural log of concentration versus time.Researchers should be aware of stability and impurity-related issues associated with the ramipril structure.
This compound (also known as Ramipril EP Impurity H) is a stereoisomeric impurity that can form during the synthesis or storage of the cardiovascular drug Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure. This impurity is characterized by its specific chiral configuration at one carbon center, differing from the active pharmaceutical ingredient [1] [2].
The table below summarizes the fundamental chemical properties and identification parameters for this compound:
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 104195-90-6 [1] [2] |
| Molecular Formula | C₂₃H₃₂N₂O₅ [1] [2] |
| Molecular Weight | 416.51 g/mol [1] [2] |
| IUPAC Name | (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [2] [3] |
| Melting Point | 45-50°C [2] |
| Appearance | White to Off-White solid [2] |
| Solubility | Slightly soluble in acetonitrile, aqueous base, and methanol [2] |
| Storage Conditions | -20°C Freezer, under inert atmosphere [2] |
The structural complexity of Ramipril, with multiple chiral centers, creates the potential for various stereoisomeric impurities like this compound. These impurities can significantly impact the pharmaceutical efficacy and safety profile of the drug product, necessitating rigorous control and monitoring during drug manufacturing and storage [1] [4].
The following table summarizes the optimized chromatographic conditions for the separation and identification of this compound and other related impurities:
Table 2: HPLC Conditions for Ramipril Impurity Analysis
| Parameter | Specification |
|---|---|
| Chromatographic System | HPLC with Diode Array Detector [5] |
| Column | Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) [5] |
| Mobile Phase A | 0.2 g/L sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid [5] |
| Mobile Phase B | Acetonitrile [5] |
| Solvent | Mobile phase A: Mobile phase B (1:1, v/v) [5] |
| Flow Rate | 1.5 mL/min [5] |
| Detection Wavelength | 210 nm [5] |
| Column Temperature | 45 ± 1°C [5] |
| Injection Volume | 20 µL [5] |
| Gradient Program | Initial: 25% B; 0-5 min: 25% B; 5-15 min: 25-80% B; 15-20 min: 80% B; 20-20.1 min: 80-25% B; 20.1-25 min: 25% B [5] |
The gradient elution program is particularly critical for achieving optimal separation between this compound and other potential impurities, especially the main Ramipril peak and its diacid (Impurity E) and diketopiperazine (Impurity D) derivatives [5]. The use of ion-pairing reagent (sodium hexanesulfonate) in the mobile phase enhances the separation of these ionic compounds by interacting with both the stationary phase and the analytes [5].
For the chromatographic system to be deemed suitable for impurity analysis, specific separation criteria must be met. The resolution between Ramipril and Impurity A peaks should be at least 1.5, and similarly between Ramipril and Impurity B peaks [5]. The quantification limit for unidentified impurities should be demonstrated at 0.09% or lower, in accordance with regulatory requirements for reporting thresholds [4] [5].
The method has been validated according to ICH guidelines for specificity, accuracy, precision, linearity, and robustness. Notably, the analysis time is approximately 25 minutes, which is about two times faster than the official Ph. Eur. method, making it more efficient for routine quality control while maintaining regulatory compliance [5].
Test Solution Preparation: Accurately weigh powdered tablet sample equivalent to 25 mg of Ramipril and transfer to a 50 mL volumetric flask. Add approximately 25 mL of solvent (1:1 mixture of mobile phase A and B), sonicate for 10 minutes with occasional shaking, dilute to volume with the same solvent, and mix well. Filter through a 0.45 µm membrane filter before injection [5].
Reference Solution (a) - Identification Solution: Prepare a solution containing 2 µg/mL each of CRS Ramipril impurity A, impurity B, impurity C, impurity D, and Ramipril in the solvent mixture. This solution is used for peak identification and system suitability testing [5].
Reference Solution (b) - Quantitation Standard: Prepare a solution with a concentration of 2.5 µg/mL of Ramipril in the solvent mixture. This is used for establishing the calibration curve and determining the quantification limit for impurities [5].
System Equilibration: Stabilize the HPLC system with the initial mobile phase composition (25% mobile phase B) for at least 30 minutes or until a stable baseline is achieved [5].
Sequence of Injections: Inject the blank (solvent), followed by reference solution (a), reference solution (b), and then the test solution. The chromatographic profile of the test solution is compared against those of reference solutions to identify and quantify this compound impurity [5].
Calculation of Impurity Content: Calculate the percentage of this compound impurity in the test sample using the formula: % Impurity = (A_T/A_S) × (C_S/C_T) × 100 Where A_T is the peak area of this compound in test solution, A_S is the peak area of Ramipril in reference solution (b), C_S is the concentration of Ramipril in reference solution (b) (µg/mL), and C_T is the concentration of Ramipril in test solution (µg/mL) [5].
For confirmatory analysis of this compound, advanced spectroscopic techniques are employed:
LC-MS/MS Analysis: Perform using an ion trap mass spectrometer with electrospray ionization source. Set the source voltage to 3.0 kV, nebulizer gas to 30 psi, dry gas flow to 3 L/min, and dry temperature to 150°C. The mass spectral data provides molecular weight confirmation and fragmentation pattern for structural verification [4].
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra at 300 MHz using a high-resolution NMR spectrometer. Prepare the sample in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as internal standard (0.00 ppm). The chemical shifts and coupling patterns provide definitive evidence for the stereochemical configuration [4].
IR Spectroscopy: Prepare sample as KBr dispersion and record the IR spectrum in the range of 4000-400 cm⁻¹. Look for characteristic functional group absorptions, particularly the ester carbonyl stretch around 1745 cm⁻¹ and amide carbonyl stretches between 1637-1660 cm⁻¹ [4].
The following diagram illustrates the comprehensive workflow for the identification, isolation, and characterization of this compound impurity:
Diagram 1: Workflow for Identification and Characterization of this compound Impurity
This workflow ensures systematic identification and comprehensive characterization of this compound, which is essential for regulatory compliance and ensuring drug safety. The process emphasizes spectroscopic confirmation and synthesis of reference standards for definitive identification [6] [4].
According to current regulatory guidelines, any impurity identified at or above the 0.2% threshold in Ramipril tablets must be identified and characterized [4]. The this compound impurity falls under this category and requires careful monitoring during drug development and commercial manufacturing.
The developed HPLC method provides an efficient solution for routine quality control of this compound impurity in pharmaceutical formulations. Its validation according to ICH guidelines ensures that it meets the requirements for specification setting and stability testing of Ramipril drug products [5]. Moreover, the method's green chemistry principles - with reduced analysis time and solvent consumption - align with current trends in environmentally friendly analytical chemistry [5].
For ANDA filings to the FDA, this compound impurity must be adequately reported and its toxicological significance evaluated, typically through spiking studies and stability testing [6]. The protocols described herein provide a comprehensive framework for meeting these regulatory requirements while maintaining high analytical standards in pharmaceutical quality control.
The synthesis of Ramipril involves creating a molecule with multiple chiral centers, making the control of stereochemistry, including the prevention of undesired epimers like 1-epi-ramipril, a critical aspect of process development.
Key Synthetic Routes and Intermediates
Advanced synthetic approaches focus on building the complex (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid core and coupling it with other chiral fragments.
The table below summarizes a general framework for a synthetic process, which must be carefully controlled to prevent the formation of the 1-epi isomer [2] [1]:
| Stage | Key Objective | Potential Reagents & Conditions | Critical Control Parameters |
|---|---|---|---|
| Intermediate Synthesis | Construct octahydrocyclopenta[b]pyrrole core with correct (2S,3aS,6aS) stereochemistry | Hydrogenation catalyst (Raney Ni, Ni/Co), H₂ pressure, solvent (MeOH, EtOAc, toluene) | Temperature, pressure, catalyst type/loading, reaction time to maximize yield and stereoselectivity |
| Coupling & Deprotection | Form final Ramipril structure without epimerization | Coupling agents, bases (triethylamine), deprotection (hydrolysis, catalytic hydrogenation) | Temperature, pH, solvent system, reagent stoichiometry to avoid racemization |
Maintaining control over the stereochemical purity of Ramipril requires precise and sensitive analytical methods. This compound would be classified as a diastereomeric impurity and must be monitored and controlled against pharmacopeial standards [3] [4].
HPLC Method for Separation of Impurities
A modernized, green HPLC method has been developed for the quality control of Ramipril and its impurities, offering a faster alternative to official pharmacopeial methods [3].
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) |
| Mobile Phase A | 0.2 g/L Sodium hexanesulfonate in water, pH adjusted to 2.7 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 20 µL |
| Gradient Program | Time (min) / %B: 0/15, 5/15, 15/60, 20/60, 21/15, 25/15 |
This method successfully separates specified Ramipril impurities (A, B, C, D) in less than 25 minutes. The use of a ion-pairing agent (sodium hexanesulfonate) is critical for achieving separation of closely related compounds and potential stereoisomers [3].
This protocol utilizes the HPLC method above for monitoring impurities like this compound during process development.
Materials:
Procedure:
The workflow for the analytical method is as follows:
I hope this structured Application Note provides a solid foundation for your work. Should you require further details on a specific synthetic step or analytical separation, please feel free to ask.
Ramipril is an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure [1] [2]. Its molecular structure contains multiple chiral centers, making the synthesis of its core bicyclic unit a significant challenge [3]. The key intermediate is the optically pure cis endo (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate [4] [5].
The primary synthetic challenge, which is directly relevant to synthesizing 1-epi-ramipril, is obtaining this intermediate in high optical purity. Traditional resolution methods often lead to yields below 35% and optical purity contaminated with 2-4% of the undesired (R,R,R)-stereoisomer [4] [5].
Two advanced methodologies have been developed to address the inefficiencies of traditional resolution, offering high yield and enantioselectivity suitable for industrial production.
1. Asymmetric Hydrogenation Route This route, developed through a collaboration between Xumu Zhang's group and Chiral Quest, uses a highly efficient catalytic asymmetric hydrogenation [3].
2. Enzymatic Resolution Route This alternative route employs a biocatalyst to achieve enantiomer-specific synthesis [4].
The table below summarizes a comparison of these two scale-up routes.
| Feature | Asymmetric Hydrogenation Route [3] | Enzymatic Resolution Route [4] |
|---|---|---|
| Key Technology | Rh/DuanPhos catalyst | Alkaline serine endopeptidase (Protex 6L) |
| Core Chemical Step | Hydrogenation of enamide 6 to amino ester 7 | Hydrolysis of (alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate |
| Scale Demonstrated | Ton scale (10 tons/year intermediate) | Information not specified in available source |
| S/C Ratio (TON) | 80,000 | Not applicable |
| Enantiomeric Excess (ee) | >99% | Aims for "optically pure" product; specific value not given |
| Primary Advantage | High efficiency, exceptional turnover, proven industrial application | Mild conditions, potential for recycling the undesired enantiomer |
Protocol 1: Catalytic Asymmetric Hydrogenation for Key Intermediate Synthesis [3] This protocol describes the synthesis of the chiral fused-proline subunit of Ramipril.
Protocol 2: Final Coupling and Deprotection to Form Ramipril [5] This protocol covers the final steps to form the active pharmaceutical ingredient (API).
Ensuring high optical purity is critical. The final API can be purified by precipitation or crystallization from solvents like aliphatic ethers, ketones, hydrocarbons, esters, nitriles, or alcohols [5]. The purity of the final compound should be confirmed by:
The following diagram illustrates the core strategic workflow for the asymmetric hydrogenation route, integrating the key steps from the protocols above.
While specific data on this compound is unavailable, the following strategic approaches can be derived from the Ramipril synthesis:
To develop a robust synthesis for this compound, I suggest:
The synthesis of Ramipril is a multi-step process that relies heavily on stereochemical control. The table below summarizes some key patented approaches, focusing on the synthesis of critical intermediates.
| Patent/Reference | Key Intermediate/Step | Methodological Approach | Key Features |
|---|---|---|---|
| US8263784B2 [1] | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid ester | Hydrogenation using cobalt/nickel catalysts [1] | Cost-effective alternative to precious metal catalysts; suitable for industrial scale [1] |
| EP2598479B1 [2] | (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid | Enantiomer-specific enzymatic resolution [2] | Uses Alkaline serine endopeptidase to obtain optically pure (S)-isomer [2] |
| Expeditious Synthesis (Journal) [3] | 2‐aza‐bicyclo[3.3.0]‐octane‐3‐carboxylic acid ester | Esterification with boric acid; resolution with L‐(+)‐mandelic acid [3] | Environmentally benign process; uses inexpensive, recyclable resolving agent [3] |
| US20100324304A1 [4] | General synthesis | Coupling and deprotection steps [4] | Outlines classic route involving coupling with a pyrrolidine intermediate and subsequent deprotection [4] |
Based on the patent literature, here are detailed methodologies for two critical synthetic steps.
1. Hydrogenation for Intermediate Synthesis [1]
2. Enzymatic Resolution for Optically Pure Intermediate [2]
Ramipril is an ACE inhibitor. The following diagram illustrates its role in the Renin-Angiotensin-Aldosterone System (RAAS) pathway, which is central to its mechanism of action [5].
Stabilizing Ramipril in solid dosage forms is crucial, as it is prone to degradation.
Formulation Strategy from US7589064B2 [6]
Since direct information on 1-epi-ramipril is not available, you may need to explore alternative research avenues:
Ramipril, a prominent Angiotensin-Converting Enzyme (ACE) inhibitor, is pharmaceutically active as a single stereoisomer with the (2S,3aS,6aS) configuration. The compound possesses five chiral centers, leading to 32 possible stereoisomers. 1-epi-ramipril refers to one of the numerous stereoisomers where the configuration at one of the chiral centers is inverted compared to the active pharmaceutical ingredient. Such stereoisomers are typically considered undesirable impurities in the final drug substance and must be controlled to very low levels, often below 0.2% as per regulatory guidelines like the ICH guidelines [1] [2]. The identification and synthesis of these impurities are critical for developing robust analytical methods, validating manufacturing processes, and ensuring the safety and efficacy of the final drug product. One such known impurity, characterized as (2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, has been identified in ramipril tablets and is a prime example of a stereoisomeric impurity [2]. These notes detail the laboratory-scale processes for synthesizing and purifying such stereoisomeric impurities, specifically for use as analytical reference standards.
The synthesis of this compound and related stereoisomers generally follows one of two strategic pathways: a full stereospecific synthesis or a late-stage isomerization of the active compound or its key intermediate. The choice of strategy depends on the desired scale, available starting materials, and required purity.
A highly efficient modern route to the chiral fused bicyclic proline subunit of ramipril involves asymmetric hydrogenation. This method is notable for its excellent enantioselectivity and high turnover number, making it suitable for large-scale production of the desired stereoisomer. Controlling the reaction conditions and catalyst system is crucial to prevent the formation of the undesired epimer.
An alternative strategy for obtaining the epimeric impurity involves a two-step process starting from ramipril itself. This approach is particularly useful for generating milligram to gram quantities of the impurity for analytical purposes.
The following diagram illustrates this two-step synthetic pathway for generating the epimeric impurity from ramipril.
This protocol describes the enantiomer-specific synthesis of (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid [(2S)-AAPA], a key chiral precursor, using enzymatic resolution [4].
This protocol is adapted from the literature for the synthesis and isolation of the epimeric impurity (Impurity L) from ramipril [2].
Successful synthesis and isolation must be confirmed using orthogonal analytical techniques. The following table summarizes the key characterization data for the synthesized this compound (Impurity L) compared to its precursor.
Table 1: Analytical Characterization Data for this compound and Related Compounds
| Analytical Parameter | Ramipril (API) | Ramipril Impurity D (DKP) | This compound (Impurity L) |
|---|---|---|---|
| HPLC RT (Min) [2] | ~15.0 | ~30.0 | ~26.0 |
| Molecular Weight | 416.5 | 398.5 | 414.5 |
| MS (m/z) [M+H]+ [2] | 417 | 399 | 415 |
| Key IR Absorptions | - | 1745 cm⁻¹ (ester C=O), 1637 & 1660 cm⁻¹ (amide C=O) | 3398 cm⁻¹ (O-H stretch), ~1745 cm⁻¹ (ester C=O) |
| ¹H NMR Characteristics [2] | (Multiplet at δ 7.2 for 5 aromatic protons) | Triplet at δ 1.35 (3H), Doublet at δ 1.6 (3H), Quartet at δ 4.2 (2H), Multiplet at δ 7.2 (5H) | Similar to Impurity D, but with an additional exchangeable proton signal at δ 4.6 (D₂O exchange, 1H, s) |
Achieving high optical purity is the most critical challenge in synthesizing the desired stereoisomer. The following workflow outlines the key decision points and techniques for obtaining and isolating this compound.
The manufacturing and isolation of this compound, a stereoisomeric impurity of the drug ramipril, requires meticulous attention to stereochemistry and purification techniques. The strategies outlined herein—including advanced catalytic methods like asymmetric hydrogenation, biocatalytic resolutions, and targeted synthesis from degradation products—provide researchers with robust tools for accessing this compound. The detailed protocols for synthesis, purification via flash chromatography, and comprehensive analytical characterization are critical for generating high-purity material essential for analytical method development, validation, and regulatory compliance in pharmaceutical quality control laboratories.
The table below summarizes three technical approaches that address yield and optical purity issues in the ramipril synthesis pathway.
| Method | Key Feature | Reported Advantage | Primary Challenge Addressed |
|---|---|---|---|
| Enzymatic Resolution [1] [2] | Uses Alkaline Serine Endopeptidase (e.g., Protex 6L) | Enantiomer-specific hydrolysis; recycles unwanted enantiomer | Low optical purity of intermediate (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid |
| Asymmetric Hydrogenation [3] | Rh/DuanPhos catalyst on enamide 6 | High efficiency (TON up to 80,000); >99% ee; ton-scale production | Low yield and poor stereoselectivity in fused-proline subunit synthesis |
| Alternative Hydrogenation Catalysts [4] | Raney Nickel or Cobalt (instead of Pd/Pt) | Cost-effective catalysts; works at lower pressures (5-25 bar H₂) | High cost and poor availability of noble metal catalysts |
This protocol describes the use of Alkaline serine endopeptidase to obtain an optically pure precursor [1] [2].
This protocol uses a chiral catalyst to construct the chiral bicyclic core with high efficiency [3].
Q: What are the main causes of low overall yield in my ramipril synthesis? A: Low yields often originate from two critical points [3] [4]:
Q: How can I improve the optical purity of my final product? A: The optical purity of the final API is dictated by the chiral intermediates. The methods above are specifically designed to address this [1] [3]:
Q: Are there more cost-effective catalysts for hydrogenation steps? A: Yes. While palladium and platinum are common, Raney Nickel or Cobalt have been identified as effective and lower-cost alternatives for the hydrogenation of key intermediates in this specific synthesis, performing well at moderate hydrogen pressures (5-25 bar) [4].
The following diagram illustrates the logical decision process for diagnosing and addressing low yield based on the identified problems and solutions.
| Challenge | Root Cause | Proposed Solution | Key Parameters & Notes |
|---|
| Low Product Yield [1] | Inefficient stereochemical resolution of intermediates leads to loss of desired isomer. | Implement enzymatic resolution using Alkaline serine endopeptidase (e.g., Protex 6L). | - Targets (2S)-enantiomer intermediate [1].
Q1: What are the primary degradation impurities of ramipril I should monitor during purification? The two main degradation impurities are Ramiprilat (the diacid form from ester hydrolysis) and a Diketopiperazine (DKP) derivative (from intramolecular cyclization) [3]. Stability studies indicate that ramipril is particularly vulnerable to temperature and moisture, following first-order degradation kinetics [3].
Q2: My purified ramipril shows unexpected impurities by HPLC. How can I quickly check my method's performance? You can use the system suitability criteria from established methods. For instance, a validated method requires a separation factor of at least 1.5 between the peaks of ramipril and its specified impurities A and B [4]. This ensures your analytical method can resolve critical impurity pairs.
Q3: Are there any "greener" or faster HPLC methods for quality control? Yes, recent research has developed optimized methods that significantly reduce analysis time. One study reports a method for the quantitative determination of ramipril in tablets with a run time of less than 4.5 minutes, which is about three times faster than the official USP method [4]. These methods often use a mobile phase of sodium hexanesulfonate (pH 2.7) and acetonitrile [4].
This procedure yields a characterized crystalline monohydrate form.
This method is suitable for both quantitative determination and related substances testing with minimal adjustments.
Chromatographic Conditions:
Gradient Program for Impurities (with Inertsil ODS-3 column): [4] | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | :--- | :--- | :--- | | 0 | 95 | 5 | | 5 | 95 | 5 | | 20 | 50 | 50 | | 21 | 95 | 5 | | 25 | 95 | 5 |
Isocratic Program for Assay (with Acclaim 120 C18 column): Mobile Phase A : Mobile Phase B = 50:50 (v/v). Run time: < 4.5 min [4].
The following diagram illustrates the logical workflow for troubleshooting ramipril purification, linking the challenges to their solutions and the necessary analytical verification.
Troubleshooting Ramipril Purification
The diagram below maps the primary degradation pathways of ramipril, which is crucial for understanding and controlling impurity formation during and after purification.
Ramipril Degradation Pathways
Understanding the inherent stability issues of the ramipril molecule is the first step in troubleshooting related experiments. The table below summarizes the key stability factors and the resulting degradation impurities, as identified in a dedicated stability profiling study [1].
| Factor | Effect on Ramipril Stability | Identified Degradation Impurities |
|---|---|---|
| Temperature | Accelerates degradation; follows first-order reaction kinetics. | Ramiprilat, Diketopiperazine (DKP) derivative |
| Relative Humidity (RH) | Vulnerable to moisture; requires protection. | Ramiprilat, Diketopiperazine (DKP) derivative |
| Tableting Process | Deteriorates stability compared to pure substance. | Ramiprilat, Diketopiperazine (DKP) derivative |
| Mode of Storage | Stable: Protected in blisters. Unstable: When tablets are cut or crushed. | Ramiprilat, Diketopiperazine (DKP) derivative |
The core of troubleshooting ramipril-related reactions lies in monitoring its stability. Here is a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) protocol, adapted from the research [1]. You can use this method to assess the purity of your reaction outputs and identify degradation products.
The following diagram illustrates the two primary chemical degradation pathways for ramipril, leading to the formation of the impurities identified in the stability study.
Based on the stability data, here are key recommendations for optimizing your work with ramipril and related compounds:
The synthesis of the chiral fused bicyclic proline subunit is the most critical step. The following table summarizes the performance data for the state-of-the-art asymmetric hydrogenation catalytic system.
| Catalytic System Component | Performance Metric | Value |
|---|---|---|
| Catalyst | Rh/DuanPhos [1] | |
| Substrate | Enamide 6 [1] | |
| Substrate to Catalyst Ratio (S/C) | 80,000 [1] | |
| Conversion | >99% [1] | |
| Enantiomeric Excess (ee) | >99% [1] | |
| Product | Chiral amino ester (S)-7 [1] | |
| Production Scale | Ton-scale (10 tons/year of intermediate) [1] |
This catalytic system is recognized as the most concise and economical route for the manufacture of the ramipril active pharmaceutical ingredient (API) [1].
Below is a detailed methodology for the key hydrogenation step to produce the ramipril intermediate, based on the published route [1].
1. Reaction Setup
2. Hydrogenation Reaction
3. Work-up and Isolation
This section addresses common experimental challenges related to the catalytic system and synthesis.
Frequently Asked Questions
| Question | Answer |
|---|---|
| What makes the Rh/DuanPhos system superior for this synthesis? | It provides an exceptionally high S/C ratio and near-perfect enantioselectivity, making the process highly efficient and cost-effective on an industrial scale [1]. |
| My reaction conversion is low. What could be the cause? | Common issues include catalyst deactivation due to impurities, inferior quality of the starting enamide, or an oxygen-leaky system that poaches the catalyst. Ensure high-purity substrates and an airtight setup. |
| I am observing a drop in enantiomeric excess (ee). | This can indicate partial decomposition of the chiral DuanPhos ligand or the presence of a trace metal contaminant interfering with the catalyst. Use high-purity solvents and reagents. |
Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Impure substrate | Re-purify the enamide starting material via recrystallization. |
| Catalyst deactivation | Test a new batch of catalyst; ensure all glassware and solvents are dry and free of contaminants. | |
| Reduced Enantioselectivity | Ligand decomposition | Source a fresh batch of the DuanPhos ligand. Store the ligand under an inert atmosphere. |
| Trace metal contamination | Use ultra-high purity solvents and perform the reaction in a clean, dedicated reactor. |
For monitoring reaction progress and quantifying ramipril and its metabolites, a validated LC-MS/MS method can be employed. The following is a summary of a developed method [2].
The following diagrams outline the experimental workflow for the synthesis and the core biological signaling pathway that ramipril modulates.
Synthetic Workflow for Ramipril Intermediate
Ramipril Modulation of RAAS Pathway
For researchers working on this system, focusing on the following aspects is crucial:
The table below summarizes key methods from the search results that can be optimized for 1-epi-ramipril.
| Method Type | Key Details & Conditions | Application / Note |
|---|
| HPLC (Impurities) [1] | - Column: Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm)
Here are detailed steps for the core HPLC methods, which are most relevant for separating and quantifying a specific isomer.
This method is particularly useful for separating compounds with very similar structures.
This faster method is suitable for assay content uniformity.
The following diagram illustrates a general workflow you can follow to adapt an existing method or develop a new one for a specific compound.
How can I improve the separation between ramipril and this compound? Since the isomers have nearly identical chemical properties, separation relies heavily on fine-tuning the chromatographic conditions. Primary parameters to adjust are the pH of the aqueous mobile phase and the gradient profile (the rate at which the percentage of organic solvent increases). Using a column with a different ligand chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity.
The peaks for my isomers are co-eluting. What should I do?
Why is my method not sensitive enough for trace analysis of impurities? For impurity detection at very low levels, the LC-MS/MS method [2] is far more sensitive and selective than HPLC-UV. Consider switching to mass spectrometry detection if sensitivity is a critical requirement. For UV detection, ensure you are using the optimal wavelength (e.g., 210 nm for ramipril [1]) and preparing samples at a sufficiently high concentration.
My HPLC pressure is too high. What could be the cause? High pressure often indicates a blockage. Check the system by:
The core stability issues for ramipril, and by extension its related compounds like 1-epi-ramipril, are driven by two main factors: temperature and humidity [1]. The degradation follows first-order reaction kinetics [1].
The table below summarizes the two primary degradation impurities formed under stress conditions and their origin:
| Degradation Impurity | Formation Pathway |
|---|---|
| Ramiprilat | Hydrolytic de-esterification [1] [2] |
| Diketopiperazine (DKP) derivative | Intramolecular cyclization [1] [2] |
This experimental workflow illustrates how stability is tested and analyzed:
A solid-state stability study provides quantitative data on how environmental factors and formulation choices impact ramipril degradation. The degradation rate constant (k) is a critical metric, where a higher value indicates faster degradation [1].
| Factor | Condition | Impact on Stability (Degradation Rate Constant, k) |
|---|---|---|
| Temperature | 70 °C | Accelerates degradation significantly [1] |
| Relative Humidity | 76% RH | Increases degradation rate [1] |
| Form: Pure Substance | With excipients | Excipients can have a stabilizing effect [1] |
| Form: Tablets | After manufacturing process | Less stable than pure substance; more vulnerable [1] |
| Packaging | Stored in blisters | Essential for protection from moisture [1] |
| Tablet Integrity | Crushed or split | Not recommended; deteriorates stability [1] |
For monitoring stability and quantifying impurities, a stability-indicating HPLC method is essential. The following protocol, developed and validated according to ICH guidelines, is highly efficient for separating ramipril from its impurities [3].
| Parameter | Specification |
|---|---|
| Objective | Separation and quantification of ramipril and its impurities. |
| Column | Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) |
| Mobile Phase A | 0.2 g/L Sodium hexanesulfonate solution, pH adjusted to 2.7 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.5 mL/min |
| Detection | DAD, 210 nm |
| Column Temperature | 45 °C |
| Injection Volume | 20 µL |
| Gradient Program | Time (min) -> %B: 0 -> 25, 15 -> 60, 20 -> 25, 25 -> 25 |
| Sample Concentration | 0.5 mg/mL in solvent (Mobile Phase A : B = 1:1 (v/v)) |
| Run Time | < 25 minutes |
Based on the stability data, here are answers to common technical challenges:
How should I store the compound in the lab? The substance must be protected from moisture and stored at controlled room temperature. For long-term storage, a -20°C freezer under an inert atmosphere is recommended [4].
What solvents are suitable for preparing stock solutions? this compound is slightly soluble in acetonitrile, aqueous base, and methanol [4]. Methanol is commonly used for preparing standard solutions in analytical methods [1] [3].
My analysis shows unexpected impurities. What are they? The most likely candidates are ramiprilat and the diketopiperazine derivative [1]. Using the provided HPLC method will help confirm their identity. For definitive identification, HPLC-MS analysis is necessary [1].
Does the formulation process affect stability? Yes. The tableting process itself can deteriorate the stability of the active ingredient. Furthermore, the choice of excipients and the use of appropriate immediate packaging (blisters are required) are critical to ensuring stability in the final product [1].
The available information confirms that this compound shares the stability challenges of the ramipril class. The data and methods provided should offer a solid foundation for your experimental work.
Ramipril is susceptible to degradation under various stress conditions. The two primary degradation impurities are well-characterized.
| Impurity Name | Type | Formation Condition | Key Characteristics |
|---|---|---|---|
| Ramiprilat (Impurity E) [1] | Hydrolysis product | Hydrolytic degradation [2] [3] | Diacid form; main active metabolite [1] |
| Ramipril Diketopiperazine (DKP) (Impurity D) [1] | Cyclization product | Solid-state, especially under heat and humidity; also occurs under dry air [2] [4] | Intramolecular cyclization; potentially genotoxic and can form mutagenic N-nitroso metabolites [4] |
| Impurity L [1] | Oxidation product of DKP | Oxidation of Impurity D (ramipril DKP) [1] | Hydroxy derivative of DKP; molecular ion at m/z 415 (M+1) [1] |
The relationship between these primary degradation pathways can be visualized as follows:
A validated stability-indicating HPLC method is crucial for separating and quantifying ramipril from its degradants.
This method is suitable for routine stability testing and kinetic studies [2].
For structural elucidation of unknown degradants, use LC-MS with the following parameters [2] [1]:
Understanding factors that affect stability is key to developing robust formulations.
| Factor | Impact on Ramipril Stability | Recommended Control Strategy |
|---|---|---|
| Temperature | Accelerates degradation; follows first-order kinetics [2] | Store at recommended low temperatures; calculate shelf-life using Arrhenius equation [2] |
| Humidity | Significant increase in degradation rate with higher relative humidity (RH) [2] | Protect from moisture; use controlled environment during manufacturing and packaging [2] |
| Excipients | Some (talc, starch, methylcellulose, HPMC) can stabilize pure ramipril [2] | Conduct compatibility studies; avoid basic excipients that may catalyze degradation [5] |
| Packaging | Tableting process reduces stability [2] | Store tablets in blisters (better than bottles); do not crush or split tablets [2] |
| Manufacturing Process | Dry processes (e.g., dry granulation) promote DKP formation [4] | Use wet granulation with solvents like ethanol; consider forming a salt with calcium or sodium for enhanced stability [5] |
The DKP degradant poses potential safety concerns that require careful monitoring.
The experimental workflow for assessing these risks involves:
Q1: What is the most critical parameter to control during ramipril formulation to minimize DKP formation? A1: Control of moisture is paramount. DKP formation is accelerated by humidity [2]. Furthermore, employing wet granulation with ethanol during manufacturing, rather than dry processes, significantly reduces DKP formation [4] [5].
Q2: Are there any stability-indicating HPLC methods that can separate all known ramipril impurities? A2: Yes, gradient methods have been developed. One robust method uses an Inertsil ODS-3 column with a gradient of sodium perchlorate buffer (pH 2.6) and acetonitrile, which can separate ramipril, amlodipine, and multiple known impurities (A, B, C, D) in combination products [6].
Q3: Why is the DKP impurity considered a safety concern? A3: Ramipril DKP poses a potential dual risk: it shows genotoxic (aneugenic) effects at high concentrations in vitro, and it can be converted in the body into N-nitroso compounds, which are mutagenic [4]. This necessitates strict control of its levels in the final drug product.
Q1: What is the primary source of waste in traditional Ramipril synthesis?
The primary waste stems from the formation of stereoisomeric impurities, particularly during the creation of the chiral fused bicyclic proline unit (2-azabicyclo[3.3.0]octane-3-carboxylate). This intermediate has eight possible stereoisomers, and traditional resolution methods discard over 50% of the material to isolate the single desired (cis endo 2S) form [1].
Q2: What are the main strategies to improve atom economy and reduce waste? Modern strategies move away from traditional resolution. The two most effective methods are:
Q3: Beyond synthesis, what stability issues can lead to product loss? Ramipril is susceptible to degradation in the solid state, which can lead to impurities and reduced yield of the active pharmaceutical ingredient (API). The main degradation pathways are:
This is a critical failure point that leads to high levels of the 1-epi-Ramipril impurity.
2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, has low enantiomeric excess (ee).| Possible Cause | Solution / Recommended Protocol |
|---|---|
| Inefficient resolution of racemic mixture. | Move from classical diastereomeric salt formation (e.g., with mandelic acid) to a more efficient enzymatic resolution protocol [1]. |
| Inefficient asymmetric synthesis. | Implement a high-performance asymmetric hydrogenation step [2]. |
The following diagram illustrates the core strategies and their positioning in the synthetic workflow to minimize waste:
| Possible Cause | Solution / Recommended Protocol |
|---|---|
| Solvent-induced epimerization. | The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, DMSO) can promote racemization. [4]. |
| Impure or unstable intermediates. | The optical purity of the final product depends on the optical purity of the starting materials. Ensure intermediates are of high chiral purity and stored correctly [1]. |
| Possible Cause | Solution / Recommended Protocol |
|---|---|
| Exposure to moisture and heat. | Ramipril is highly vulnerable to hydrolysis and intramolecular cyclization [3]. |
| Incompatibility with excipients or packaging. | The tableting process itself can destabilize the API if not properly controlled [3]. |
For a technical support center, having detailed, citable protocols is essential. Here are two modern methods that directly address the waste issue.
Protocol A: Asymmetric Hydrogenation for the Chiral Bicyclic Subunit [2]
This method is noted for its high efficiency and is used for ton-scale production.
S)-tert-butyl 2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoate with high ee.Protocol B: Enzymatic Resolution of a Key Ester Intermediate [1]
This protocol provides a green and efficient method to obtain the optically pure intermediate.
alkyl 2-(acetylamino)-3-(2-oxocyclopentyl)propanoate to obtain (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid.
Overview: Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, heart failure, and to reduce cardiovascular risk [1] [2]. Its therapeutic effects are achieved by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced aldosterone secretion [3] [4].
Consistent laboratory monitoring is crucial for patient safety. The tables below summarize the key parameters and recommended schedules based on clinical indications.
Table 1: Baseline Assessment (Required Before Initiation)
| Parameter | Purpose & Rationale |
|---|---|
| Blood Pressure | Establish baseline to assess therapeutic efficacy and detect hypotension [5]. |
| Serum Creatinine / eGFR | Assess baseline renal function; ACE inhibitors can cause creatinine elevation and are contraindicated in certain renal conditions [1] [5]. |
| Serum Potassium | Establish baseline; ACE inhibitors reduce aldosterone and can cause hyperkalemia [1] [6] [5]. |
| Serum Sodium | Assess for hyponatremia, a caution for initiation [5]. |
Table 2: Ongoing Monitoring Schedule by Indication
| Indication | After Start/Dose Change (Timing) | Once Stable (Frequency) |
|---|
| Hypertension | BP: 1 month Renal Function & Electrolytes: 1-2 weeks [5] | Annually [5] | | Heart Failure | BP, Renal Function & Electrolytes: 1-2 weeks, then monthly for 3 months [5] | Every 6 months [5] | | Post-Myocardial Infarction | BP, Renal Function & Electrolytes: 1-2 weeks [5] | Annually [5] | Note: More frequent monitoring (e.g., within 5-7 days) is required for patients with other risk factors such as existing CKD, diabetes, or older age [5].
This section addresses frequent issues encountered during Ramipril therapy.
Table 3: Troubleshooting Frequent Adverse Reactions
| Adverse Reaction | Cause / Mechanism | Management & Resolution |
|---|---|---|
| Dry Cough [1] [6] [3] | Inhibition of bradykinin degradation leading to accumulation in lung tissues [1]. | Often resolves within 1-4 weeks after discontinuation. Consider switching to an angiotensin II receptor blocker (ARB) if cough persists [1]. |
| Hypotension [1] [6] | Vasodilation and reduced peripheral resistance. Risk is higher with diuretics or dehydration [3]. | For mild symptoms, advise slow position changes. Ensure patient is hydrated. For severe cases, dose reduction or discontinuation may be necessary [7]. |
| Hyperkalemia [1] [6] | Reduced aldosterone leading to decreased renal potassium excretion [4]. | Review concurrent medications (e.g., potassium-sparing diuretics, supplements). See Table 4 for specific management based on potassium level and indication [5]. |
| Increased Serum Creatinine [1] [6] | Altered glomerular hemodynamics, particularly in susceptible patients. | A small increase (<30%) is expected. Investigate other causes (e.g., volume depletion). For larger increases, see Table 4 [5]. |
| Angioedema [1] [6] | Bradykinin-mediated swelling, potentially life-threatening. | Discontinue Ramipril immediately and seek urgent medical attention. Do not re-challenge [6] [7]. |
Table 4: Management of Abnormal Laboratory Findings
| Finding | Recommended Action |
|---|---|
| Hyperkalemia (Heart Failure) | |
| • K+ 5.0 – 5.5 mmol/L | Continue ACEi. Investigate other causes. Review concurrent medications [5]. |
| • K+ 5.5 – 6.0 mmol/L | Stop ACEi and seek specialist advice [5]. |
| • K+ > 6.0 mmol/L | Stop ACEi and other potassium-elevating drugs. Seek urgent specialist advice [5]. |
| Hyperkalemia (Hypertension) | |
| • K+ 5.0 – 5.9 mmol/L | Investigate other causes. Stop/reduce potassium-sparing diuretics. If persists, reduce ACEi dose and recheck in 5-7 days [5]. |
| • K+ > 6.0 mmol/L | Stop ACEi and other potassium-elevating drugs. Seek urgent specialist advice [5]. |
| Renal Function Deterioration |
| • eGFR ↓ < 25% • Creatinine ↑ < 30% | Continue ACEi. Recheck renal function in 1-2 weeks [5]. | | • eGFR ↓ > 25% • Creatinine ↑ > 30% | Re-measure within 1-2 weeks. Investigate volume depletion. Stop/reduce nephrotoxic drugs/diuretics. If persists, stop or reduce ACEi dose [5]. |
For researchers studying Ramipril or its derivatives, here is a generalized protocol for monitoring biochemical and oxidative stress parameters, adapted from an animal study [8].
Aim: To evaluate the effects of Ramipril on oxidative stress and cardiac tissue remodeling. Model: Adjuvant-induced arthritis (AIA) in female Lewis rats (a model with systemic inflammation and cardiac involvement) [8]. Study Groups:
The following diagrams illustrate the experimental workflow and the drug's mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).
The table below summarizes frequent problems, their potential causes, and recommended solutions based on established chiral resolution principles [1] [2] [3].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Enantiomeric Excess (ee) | Incorrect resolving agent, insufficient crystal formation, racemization during process | Screen other chiral resolving agents (e.g., mandelic acid derivatives); optimize crystallization conditions (solvent, temperature); minimize exposure to basic conditions/high heat [1] [3] |
| Low Yield of Target Epimer | Non-optimal diastereomer solubility, kinetic vs. thermodynamic control | Identify solvent where diastereomeric salts have maximum solubility difference; fine-tune crystallization rate [1] [2] |
| Process-Induced Racemization | High temperature, extreme pH, reactive coupling reagents | Use reduced-racemization coupling protocols with additives like HOBt or HOAt; avoid strong bases during steps with acidic protons alpha to carbonyl [3] |
| Difficulty Scaling Up | Chromatography is expensive, complex membranes have low surface area | Transition from chiral HPLC to diastereomeric salt crystallization; explore emerging physical methods like chiral membranes for initial separation [2] |
Q1: What is the fundamental principle behind separating 1-epi-ramipril from its desired stereoisomer? The separation relies on chiral resolution, where a racemic mixture is separated into its enantiomers. For this compound, the most common method involves converting the racemic mixture into a pair of diastereomeric salts by reacting it with an enantiopure chiral resolving agent (e.g., a chiral acid or base). These diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like crystallization. The pure enantiomer is then regenerated from the separated salt [1].
Q2: Beyond traditional methods, what are some unconventional approaches for chiral resolution? Recent research explores several avant-garde approaches triggered by external stimuli:
Q3: How can we prevent racemization during the synthesis or processing of peptide-based drugs like ramipril? Racemization is a critical side reaction during activation and coupling of amino acid derivatives. Key strategies to suppress it include:
Since a direct protocol for this compound is not available, here are detailed methodologies for two key techniques, adapted from general principles for your specific application.
Protocol 1: Diastereomeric Salt Crystallization This is a classic and widely used preparative method [1].
Protocol 2: Chiral Chromatography (Analytical & Preparative Scale) This is essential for both analysis and small-scale preparation [2] [4].
The following diagrams illustrate the core logical pathway for chiral resolution and a specific recycling strategy mentioned in the troubleshooting guide.
Diagram 1: The core pathway for obtaining a pure epimer through diastereomeric salt formation and separation.
Diagram 2: The "Recycle" part of the RRR (Resolution-Recycle-Racemization) strategy, which minimizes material waste.
This impurity is a stereoisomer of the active pharmaceutical ingredient (API) Ramipril. The table below summarizes its key identifiers.
| Property | Description |
|---|---|
| Chemical Name | (2R)-Ramipril; Ramipril 2-Epimer; Ramipril (S,R-S,S,S)-Isomer [1] |
| CAS Number | 129939-65-7 [1] |
| Molecular Formula | C₂₃H₃₂N₂O₅ [1] |
| Molecular Weight | 416.51 g/mol [1] |
| Related API | Ramipril [1] |
| IUPAC Name | (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1] |
Precise analytical methods are critical for separating, identifying, and quantifying this impurity. Here are two established chromatographic approaches.
1. Gradient HPLC Method for Impurity Profiling This method is optimized for the simultaneous separation of Ramipril and its specified impurities, suitable for quality control testing [2].
Chromatographic Conditions:
Gradient Program: | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | :--- | :--- | :--- | | 0 | 90 | 10 | | 5 | 90 | 10 | | 15 | 50 | 50 | | 20 | 50 | 50 | | 21 | 90 | 10 | | 25 | 90 | 10 |
Sample Preparation:
2. Stability-Indicating HPLC Method This method is useful for stability studies and can also be used for the identification of major degradation products like the diketopiperazine derivative (Impurity D) [3].
Ramipril EP Impurity I is a stereoisomeric impurity, and controlling its levels is closely tied to the synthetic route of Ramipril itself. The optical purity of a key intermediate, (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate, is critical. Inadequate control during synthesis can lead to the incorporation of the undesired (R,R,R)-isomer, ultimately resulting in the formation of Ramipril EP Impurity I in the final API [4].
The diagram below illustrates the logical relationship in impurity control, connecting the synthetic starting point to the final analytical verification.
For analytical work, the impurity is available as a reference standard from chemical suppliers. The table below lists available sources.
| Supplier | Catalog Number | Packs Available | Price | Notes |
|---|---|---|---|---|
| SynThink Chemicals [1] | SA31309 | 100 mg, 250 mg | $995 (100 mg) | Provides CoA & characterization data (1H-NMR, Mass, HPLC, IR, TGA) |
| ClearSynth [5] | CS-O-08076 | 10 MG, 100 MG | Please Enquire | - |
| BOC Sciences [6] | Custom | Custom synthesis | Please Enquire | Purity >95% |
Q1: Why is controlling Ramipril EP Impurity I important in drug development? Controlling this and other impurities is mandatory per regulatory guidelines (e.g., ICH) to ensure the safety, efficacy, and quality of the final drug product. All individual impurities at or above 0.2% must be identified and characterized [7].
Q2: What are the main degradation pathways for Ramipril that I should consider? Ramipril is prone to two primary degradation pathways:
Q3: What analytical techniques are used for structural elucidation of unknown impurities? A combination of techniques is used. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for initial identification and determining molecular weight [7]. For definitive confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to elucidate the detailed molecular structure [7].
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor. Its biological activity is centered on the Renin-Angiotensin-Aldosterone System (RAAS), a key pathway for blood pressure regulation. The diagram below illustrates this mechanism [1] [2].
The tables below summarize key experimental data and clinical information for ramipril.
Table 1: Pharmacokinetic Properties of Ramipril and its Active Metabolite [1] [2]
| Property | Ramipril (Prodrug) | Ramiprilat (Active Metabolite) |
|---|---|---|
| Bioavailability | 50-60% | 44% (compared to IV) |
| Peak Plasma Time | ~1 hour | 2-4 hours |
| Protein Binding | ~73% | ~56% |
| Metabolism | Liver (esterases), Kidneys | Not applicable |
| Elimination Half-life | N/A (rapid conversion) | Multi-phasic: 9-18 hours (apparent elimination) |
| Route of Elimination | Urine (60%), Feces (40%) | Urine (primarily) |
Table 2: Clinical Dosage, Efficacy, and Adverse Effects [3] [1]
| Aspect | Details |
|---|---|
| FDA-Approved Indications | Hypertension; Heart failure (post-MI); Cardiovascular risk reduction in patients >55 years [1]. |
| Common Adult Starting Dose | Hypertension: 2.5 mg once daily. HFrEF: 1.25-2.5 mg once daily [1]. |
| Key Efficacy Data | In a clinical trial, Ramipril 10 mg reduced supine systolic BP by 11.8 mmHg. It demonstrated 71% ACE inhibition vs. 48% for enalapril 20 mg [4]. |
| Common Side Effects | Dry cough, dizziness, headache, weakness, tiredness [3] [1]. |
| Serious Adverse Effects | Angioedema, hyperkalemia, hypotension, impaired renal function [3] [1]. |
To contextualize the data, here are methodologies from cited research on ACE inhibitors like ramipril.
The following table summarizes the key quantitative data available for ramipril and its active metabolite, which are relevant for understanding the context of ACE inhibition potency [1] [2] [3].
| Parameter | Ramipril (Prodrug) | Ramiprilat (Active Metabolite) |
|---|---|---|
| Bioavailability | 50-60% (oral) [1] [3] | 44% (after oral administration of ramipril) [3] |
| Protein Binding | ~73% [1] [3] | ~56% [1] [3] |
| Therapeutic Concentration (Ramiprilat) | Information Missing | 1 - 40 ng/mL [2] |
| Toxic Concentration (Ramiprilat) | Information Missing | > 600 ng/mL (indicated range) [2] |
| Elimination Half-life (Terminal Phase) | Information Missing | > 50 hours [1] [3] |
While data on 1-epi-ramipril is unavailable, established methodologies from the search results can guide how such potency is typically measured.
Ramipril is a prodrug, and its active form, ramiprilat, is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE) [1] [3]. The following diagram illustrates the signaling pathways it affects.
Figure 1: Mechanism of ACE Inhibition by Ramiprilat. Ramiprilat inhibits ACE, blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II and preventing the breakdown of the vasodilator bradykinin [1] [4] [5].
For researchers aiming to validate the efficacy of 1-epi-ramipril, the most viable approach is to conduct new experimental studies. The well-established clinical data for ramipril can serve as a foundational benchmark for comparison.
Here is a summary of key efficacy data for ramipril from clinical trials, which could inform your experimental design and comparison goals.
| Indication / Context | Reported Efficacy of Ramipril | Source / Study Details |
|---|---|---|
| Heart Failure (HF) | Associated with the lowest incidence of all-cause mortality in a network meta-analysis of ACE inhibitors [1]. | Network meta-analysis of 29 RCTs [1]. |
| Heart Failure after Myocardial Infarction | 27% relative risk reduction in all-cause mortality vs. placebo; survival benefit sustained in long-term follow-up [2]. | Acute Infarction Ramipril Efficacy (AIRE) study [2]. |
| Hypertension | 5 mg once daily dose shown to be effective in reducing blood pressure [3]. | A double-blind, placebo-controlled trial [3]. |
| Atherosclerosis (In Vitro) | Inhibits high glucose-stimulated up-regulation of adhesion molecules (ICAM-1, VCAM-1) in human umbilical vein endothelial cells [4]. | Cell culture study investigating molecular mechanisms [4]. |
To objectively compare this compound against ramipril, your experimental plan could include the following methodologies, drawing from the protocols used to establish the efficacy of the parent compound.
In Vitro Mechanism and Potency Profiling
In Vivo Efficacy and Safety Studies
The table below summarizes the key identifiers and basic properties of 1-epi-ramipril and the active pharmaceutical ingredient (API) ramipril.
| Property | This compound (Impurity) | Ramipril (API) |
|---|---|---|
| IUPAC Name | (2S,3aS,6aS)-1-((S)-2-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1] | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [2] [3] |
| CAS Number | 104195-90-6 [1] | 87333-19-5 [3] |
| Molecular Formula | C₂₃H₃₂N₂O₅ [1] | C₂₃H₃₂N₂O₅ [2] [3] |
| Molecular Weight | 416.51 g/mol [1] | 416.51 g/mol [2] [3] |
| Stereochemistry | (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-... configuration [1] | (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-... configuration [3] |
| Status | Stereoisomer impurity [1] [3] | Therapeutically active form [3] |
| Melting Point | 45 - 50 °C [1] | 107 °C [3] |
| Solubility | Slightly soluble in acetonitrile, aqueous base, methanol [1] | Information not specific in search results |
| Physical Form | White to Off-White solid [1] | White solid [3] |
The core difference lies in the configuration at a single chiral center in the "ethoxycarbonyl-3-phenylpropyl" chain. Ramipril API has the (S) configuration at this center, while this compound has the (R) configuration [1] [3]. This single change is sufficient to classify it as a relevant impurity [3].
While direct performance data is limited, the search results provide insights into established methods for analyzing and purifying ramipril stereoisomers, which are critical for ensuring the final drug product is free of impurities like this compound.
Enantioselective Analysis with Biosensors: An amperometric biosensor based on L-amino acid oxidase has been developed for the enantioselective analysis of S-ramipril. This method can discriminate the active S-enantiomer from the less active R-enantiomer.
Industrial Crystallization for Purification: A patented process describes obtaining optically pure ramipril (≥99.9%) by crystallizing impure mixtures containing up to 20% undesired diastereomers.
Potentiometric Determination: Ion-Selective Electrodes (ISEs) have been fabricated using ramipril-based ion-pair complexes for analytical determination.
Understanding why the stereochemistry is so critical requires looking at the mechanism of action of ramipril. The following diagram illustrates the pathway through which ramipril lowers blood pressure and where the stereospecific interaction occurs.
The active metabolite, ramiprilat, is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE) [2]. The interaction with the enzyme's active site is highly stereospecific. The specific (S,S,S,S,S)-configuration of the API is essential for optimal binding and inhibition. The altered spatial arrangement in this compound, with its (R) configuration at a key center, would result in a poor fit at the enzyme's active site, rendering it significantly less active or inactive [4] [3].
The tables below summarize well-validated methods for Ramipril, which can serve as a reference for validating a method for its isomer, 1-epi-ramipril.
Table 1: Bioanalytical LC-MS/MS Method for Simultaneous Estimation in Human Plasma
| Parameter | Description |
|---|---|
| Analytes | Ramipril and Hydrochlorothiazide [1] |
| Instrument | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Mass Detection | Electrospray Ionization (ESI), positive mode for Ramipril, negative for HCTZ; MRM mode [1] |
| Chromatography | Enable C18 G column (150 mm × 4.6 mm, 5 μm) [1] |
| Mobile Phase | Methanol:0.1% formic acid in water (85:15) [1] |
| Flow Rate | 0.5 mL/min [1] |
| Sample Prep | Liquid-liquid extraction with methyl tertiary butyl ether:dichloromethane (85:15) [1] |
| Linearity Range | 2–170 ng/mL for Ramipril [1] |
| Validation | Selectivity, matrix effect, recovery, stability; Precision & Accuracy within ±15% (±20% at LLOQ) [1] |
Table 2: Stability-Indicating HPLC Methods for Pharmaceutical Formulations
| Parameter | Method 1: Quality Control (Tablets) [2] | Method 2: Solid-State Stability [3] |
|---|---|---|
| Application | Quantitative determination, Impurities, Dissolution [2] | Stability profiling of pure RAM and tablets [3] |
| Instrument | HPLC with Diode Array Detector (DAD) [2] | HPLC-UV [3] |
| Detection Wavelength | 210 nm [2] | 213 nm [3] |
| Chromatography | C18 column (e.g., Inertsil ODS-3, Acclaim 120 C18) [2] | LiChrospher 100 RP-18 column [3] |
| Mobile Phase | Gradient with 0.2 g/L sodium hexanesulfonate (pH 2.7) and Acetonitrile [2] | Isocratic Acetonitrile/Phosphate buffer (0.035 mol/L, pH 2.0) (65:35, v/v) [3] |
| Flow Rate | 1.5 mL/min (Impurities), Not specified (Assay) [2] | 1.0 mL/min [3] |
| Key Validation Aspects | ICH guidelines; resolution from impurities; green chemistry principles [2] | First-order degradation kinetics; identification of degradants (Ramiprilat, diketopiperazine) via HPLC-MS [3] |
To develop a method for this compound, you can adapt the established protocols with a focus on separation from Ramipril and other potential isomers. The workflow below outlines the key stages of this process.
Here are the detailed steps for the workflow:
Developing a method for an isomer presents unique challenges. The diagram below maps the strategic approach and critical factors for success.
The search results confirm that 1-epi-ramipril is recognized as a distinct chemical entity, but it is primarily offered for research use and is not typically classified as a qualified pharmacopoeial reference standard like its parent compound.
The table below summarizes the available details for this compound and, for context, the common reference standards for Ramipril.
| Compound Name | CAS Number | Supplier/Provider | Intended Use / Qualification Level | Key Details |
|---|---|---|---|---|
| This compound [1] | 104195-90-6 | Santa Cruz Biotechnology | For research use only; not for diagnostic or therapeutic use. | Sold as a chemical, not a certified reference standard. |
| Ramipril (Primary Standards) [2] [3] | 87333-19-5 | EDQM (EP) & USP | Official pharmacopoeial primary standards; qualified for use in official laboratory tests as prescribed by the EP and USP [2] [3]. | Sourced from and certified by the issuing pharmacopoeia authority [2] [3]. |
| Ramipril (Secondary Standard) [4] | 87333-19-5 | Sigma-Aldrich | Certified Reference Material (CRM); qualified as a cost-effective alternative for quality control in pharma labs [4]. | Multi-traceable to USP and EP primary standards; certified per ISO 17034 and 17025 [4]. |
For a formal comparison guide, you would likely need to generate experimental data in-house. The qualification of a reference standard, whether for Ramipril or this compound, typically follows a rigorous protocol. The general workflow and key analytical techniques involved are outlined below.
The diagram above shows that qualification is a multi-stage process. For the experimental protocols, you would rely on the techniques commonly cited for Ramipril analysis, which are also applicable to its isomer [4] [5].
Given the lack of publicly available comparative data, your guide will be most valuable if it focuses on:
The core difference between ramipril and its 1-epi-ramipril isomer lies in their three-dimensional structure, specifically the configuration at a single chiral center. The table below summarizes their key chemical characteristics.
| Feature | Ramipril | This compound |
|---|---|---|
| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1] | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [2] |
| CAS Number | 87333-19-5 [2] | 104195-90-6 [2] |
| Molecular Formula | C₂₃H₃₂N₂O₅ [2] | C₂₃H₃₂N₂O₅ [2] |
| Molecular Weight | 416.51 g/mol [2] | 416.51 g/mol [2] |
| Stereochemistry | (S,S,S,S,S) configuration at all five chiral centers [2] | (R,S,S,S,S) configuration; differs from ramipril at the first chiral center (in the ethoxycarbonyl side chain) [2] |
This stereochemical variation is critical because the biological activity of ACE inhibitors like ramipril is highly dependent on their precise 3D shape for effective binding to the enzyme's active site [2] [1].
Based on the structural data and the known pharmacology of ramipril, the activity differences can be inferred:
While specific bioactivity assays were not detailed in the search results, the following techniques are standard for characterizing and distinguishing stereoisomers like ramipril and this compound in pharmaceutical research and development.
For scientists investigating this or similar compounds, the workflow below outlines the key stages from synthesis to biological testing.
The following table summarizes key pharmacokinetic parameters of ramipril and its active metabolite, ramiprilat, consolidated from multiple scientific sources.
| Parameter | Ramipril (Prodrug) | Ramiprilat (Active Metabolite) | Notes & Sources |
|---|---|---|---|
| Absorption & Bioavailability | |||
| Oral Bioavailability | 50-60% [1] [2] | 44% (after IV prodrug) [1] | Food slows absorption rate but not extent [1] [2]. |
| Distribution | |||
| Plasma Protein Binding | ~73% [1] [3] [2] | ~56% [1] [3] [2] | Binding is independent of concentration [1]. |
| Metabolism |
| Process | Prodrug, hydrolyzed to Ramiprilat [1] [3]. | Further metabolized to inactive glucuronide conjugates [1] [2]. | • Site: 75% hepatic, 25% renal [4]. • Enzymes: Esterases; not a substrate for CYP450 [2]. | | Excretion & Elimination | | | | | Primary Route | Urine (60%), Feces (40%) [1] [2]. | Urine (60%), Feces (40%) [1] [2]. | | | Effective Half-life (Ramiprilat) | - | 9-18 hours [1] [2] | Represents clearance of free ramiprilat. | | Terminal Half-life (Ramiprilat) | - | >50 hours [1] [3] [2] | Thought to represent slow dissociation from ACE [1] [2]. | | Pharmacodynamics (ACE Binding) | | | | | ACE Binding Kinetics | - | • C-site: High affinity, slow dissociation [4]. • N-site: Lower affinity [4]. | A 2.5 mg oral dose inhibits ~80% of C-site and ~33% of N-site activity 24 hours post-dose [4]. |
For researchers aiming to replicate or compare studies, here are the methodologies behind some critical findings.
PBPK Modeling of ACE Binding (Source: [4]):
Clinical Pharmacokinetics Review (Source: [3]):
The diagram below illustrates the journey of ramipril through the body, from absorption to its mechanism of action.